(r)-Ozanimod hcl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H25ClN4O3 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
5-[3-[(1R)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H/t20-;/m1./s1 |
InChI Key |
HAOOCAKHSFYDBU-VEIFNGETSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@H](C4=CC=C3)NCCO)C#N.Cl |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Ozanimod HCl: A Technical Guide to its Mechanism of Action at S1P1 and S1P5 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Ozanimod HCl, the active ingredient in ZEPOSIA®, is a selective sphingosine-1-phosphate (S1P) receptor modulator that exhibits high affinity for S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2][3]. This technical guide provides an in-depth overview of the mechanism of action of this compound at these two receptors, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Mechanism of Action
This compound is a prodrug that is metabolized to its active moieties, primarily CC112273 and CC1084037. These active metabolites act as potent agonists at S1P1 and S1P5 receptors[4].
The therapeutic effects of Ozanimod in autoimmune diseases such as relapsing multiple sclerosis (MS) and ulcerative colitis (UC) are primarily attributed to its action on the S1P1 receptor on lymphocytes[5]. The binding of Ozanimod's active metabolites to S1P1 induces receptor internalization, rendering lymphocytes unresponsive to the endogenous S1P gradient that is crucial for their egress from secondary lymphoid organs[6]. This sequestration of lymphocytes in the lymph nodes prevents their migration to sites of inflammation, thereby reducing the inflammatory cascade central to the pathophysiology of these diseases.
The role of S1P5 receptor activation by Ozanimod is an area of active investigation, with potential implications for neuroprotection and remyelination, given the high expression of S1P5 in oligodendrocytes within the central nervous system (CNS)[7][8][9].
Quantitative Data: Binding Affinities and Functional Potency
The interaction of this compound and its active metabolites with S1P1 and S1P5 receptors has been characterized by various in vitro assays. The following tables summarize the key quantitative data for binding affinity (Ki) and functional potency (EC50).
Table 1: Binding Affinities (Ki) of Ozanimod and its Metabolites for S1P1 and S1P5 Receptors
| Compound | Receptor | Ki (nM) | Assay Method |
| Ozanimod | S1P1 | 0.63 | Radioligand Binding Assay ([³H]-ozanimod)[10] |
| S1P5 | 3.13 | Radioligand Binding Assay ([³H]-ozanimod)[10] | |
| CC112273 | S1P1 | Not explicitly found | - |
| S1P5 | Not explicitly found | - | |
| CC1084037 | S1P1 | Not explicitly found | - |
| S1P5 | Not explicitly found | - |
Table 2: Functional Potency (EC50) of Ozanimod and its Metabolites at S1P1 and S1P5 Receptors
| Compound | Receptor | EC50 (nM) | Assay Method |
| Ozanimod (RPC1063) | S1P1 | 0.41 ± 0.16 | [³⁵S]GTPγS Binding Assay[4] |
| S1P5 | 11 ± 4.3 | [³⁵S]GTPγS Binding Assay[4] | |
| RP-101075 (active metabolite) | S1P1 | 0.27 ± 0.06 | [³⁵S]GTPγS Binding Assay[4] |
| S1P5 | 5.9 ± 1.0 | [³⁵S]GTPγS Binding Assay[4] | |
| Ozanimod | S1P1 | ~1.5 | β-arrestin Recruitment Assay[11] |
| S1P5 | ~10-fold weaker than S1P1 | [³⁵S]GTPγS Binding Assay[11] |
Signaling Pathways
S1P1 Receptor Signaling
Activation of the S1P1 receptor by Ozanimod's active metabolites initiates a signaling cascade characteristic of Gαi-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, Gβγ subunits can activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC).
A critical event following agonist binding to S1P1 is the recruitment of β-arrestin. This process is essential for the internalization of the receptor, which is the key mechanism for inducing functional antagonism and subsequent lymphocyte sequestration[12].
Caption: S1P1 receptor signaling cascade initiated by Ozanimod.
S1P5 Receptor Signaling
The S1P5 receptor is predominantly expressed in oligodendrocytes and microglia within the CNS[7][13]. Similar to S1P1, S1P5 couples to Gαi, leading to the inhibition of adenylyl cyclase[14][15]. Additionally, S1P5 can couple to Gα12/13, which activates the Rho/Rho kinase pathway[11][14].
The functional consequences of S1P5 activation by Ozanimod are multifaceted and depend on the developmental stage of the oligodendrocyte. In immature oligodendrocytes, S1P5 activation can lead to process retraction through the Rho kinase pathway[8][9]. In contrast, in mature oligodendrocytes, S1P5 signaling promotes survival via a pertussis toxin-sensitive (Gαi-mediated), Akt-dependent pathway[8][9].
Caption: S1P5 receptor signaling pathways activated by Ozanimod in oligodendrocytes.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of [³H]-ozanimod to S1P1 and S1P5 receptors[10][11].
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for S1P1 and S1P5 receptors.
Materials:
-
Cell membranes from CHO cells stably expressing human S1P1 or S1P5.
-
[³H]-ozanimod.
-
Unlabeled Ozanimod and test compounds.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compound (e.g., Ozanimod).
-
In a 96-well plate, add assay buffer, the competitor compound at various concentrations, and [³H]-ozanimod (at a concentration near its Kd).
-
Initiate the binding reaction by adding the cell membranes (typically 5-10 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This protocol is based on methods used to determine the functional potency of S1P receptor agonists[4][16].
Objective: To measure the G-protein activation following receptor stimulation by this compound and its metabolites and to determine their EC50 values.
Materials:
-
Cell membranes from cells expressing S1P1 or S1P5.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Test compounds (e.g., Ozanimod).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the agonist (e.g., Ozanimod).
-
In a 96-well plate, add cell membranes, GDP, and the agonist at various concentrations in assay buffer.
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Plot the data as a function of agonist concentration to determine the EC50.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
β-Arrestin Recruitment Assay
This protocol is based on commercially available assay systems, such as the PathHunter® assay, used to measure β-arrestin recruitment to S1P1[17].
Objective: To quantify the recruitment of β-arrestin to the S1P1 receptor upon stimulation with this compound and its metabolites.
Materials:
-
Engineered cell line co-expressing S1P1 fused to a β-galactosidase fragment (ProLink) and β-arrestin fused to the complementary enzyme acceptor (EA) fragment.
-
Cell culture medium and reagents.
-
Test compounds (e.g., Ozanimod).
-
Detection reagents (chemiluminescent substrate).
-
Luminometer.
Procedure:
-
Plate the engineered cells in a 96-well or 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the signal as a function of agonist concentration to determine the EC50.
Caption: Workflow for a β-arrestin recruitment assay.
Conclusion
This compound, through its active metabolites, is a selective and potent agonist of S1P1 and S1P5 receptors. Its primary mechanism of action in inflammatory diseases is the functional antagonism of S1P1 on lymphocytes, leading to their sequestration in lymphoid organs. The activation of S1P5 in CNS cells presents a promising avenue for neuroprotective and remyelinating therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the continued investigation and understanding of this important therapeutic agent.
References
- 1. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ozanimod Successful in Clinical Trials for Multiple Sclerosis [scripps.edu]
- 6. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Edg8/S1P5: An Oligodendroglial Receptor with Dual Function on Process Retraction and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edg8/S1P5: an oligodendroglial receptor with dual function on process retraction and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Sphingosine-1-Phosphate Signaling in Ischemic Stroke: From Bench to Bedside and Beyond [frontiersin.org]
- 14. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulated and constitutive activation of specific signalling pathways by the human S1P5 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
Pharmacodynamics of (r)-Ozanimod HCl: A Technical Guide to S1P1 Receptor Modulation and Lymphocyte Sequestration
Abstract
(r)-Ozanimod HCl (henceforth Ozanimod) is an orally administered, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] Its primary mechanism of action involves the functional antagonism of S1P1 on lymphocytes, which prevents their egress from secondary lymphoid organs.[3][4] This sequestration of lymphocytes, particularly CCR7-expressing naive and central memory T cells, results in a dose-dependent, reversible reduction in peripheral lymphocyte counts.[5][6] This technical guide provides an in-depth review of the pharmacodynamics of Ozanimod, detailing its molecular mechanism, quantitative effects on lymphocyte populations, and the experimental protocols used to characterize these effects.
Mechanism of Action: S1P Receptor Modulation and Lymphocyte Sequestration
The trafficking of lymphocytes from secondary lymphoid organs (e.g., lymph nodes, spleen) into the blood and lymph is critically regulated by the S1P signaling axis.[7][8] Lymphocytes express S1P1, a G-protein coupled receptor, on their surface.[1][9] The egress of these cells is driven by a chemotactic gradient, following higher concentrations of S1P in the blood and lymph compared to the lymphoid tissue.[10][11]
Ozanimod is a potent agonist of S1P1 and S1P5.[10][12][13] Upon binding to the S1P1 receptor on a lymphocyte, Ozanimod initially mimics the natural ligand S1P. However, this binding leads to a sustained internalization and subsequent ubiquitin-proteasome-dependent degradation of the S1P1 receptor.[12][14][15] This process renders the lymphocyte unresponsive to the S1P gradient, effectively trapping it within the lymph node.[7][10] This functional antagonism prevents the autoreactive lymphocytes from migrating to sites of inflammation, such as the central nervous system in multiple sclerosis or the gastrointestinal tract in ulcerative colitis.[2][3] This selective sequestration is the cornerstone of Ozanimod's therapeutic effect.[3]
Pharmacodynamic Effects on Lymphocyte Populations
The primary pharmacodynamic effect of Ozanimod is a rapid, dose-dependent, and reversible reduction in the absolute lymphocyte count (ALC) in peripheral blood.[6][16] This effect is observed shortly after treatment initiation and is maintained throughout the course of therapy.[16]
Absolute Lymphocyte Count (ALC) Reduction
Clinical trials in patients with ulcerative colitis (UC) and multiple sclerosis (MS) have consistently demonstrated a significant reduction in ALC. On average, lymphocyte counts decrease to approximately 45% of baseline values within the first three months of treatment.[16][17] Following discontinuation of Ozanimod, lymphocyte counts recover to the normal range, with a median time of approximately 30 days.[16][17]
Table 1: Effect of Ozanimod on Absolute Lymphocyte Count (ALC) in Clinical Trials
| Parameter | Observation | Clinical Trial Context | Citations |
| Mean ALC Reduction | ~45-55% from baseline | UC & MS Trials | [16][17][18] |
| Time to Nadir | Reached by 3 months and sustained | UC & MS Trials | [16] |
| Example ALC Change | From 1.91 x 10⁹ cells/L to 0.99 x 10⁹ cells/L | UC OLE Study (Week 4) | [18] |
| Severe Lymphopenia | ~2-3% of patients experience ALC <0.2 x 10⁹/L | UC & MS Trials | [16][17] |
| Recovery Post-Discontinuation | Median of 30 days to return to normal range | UC & MS Trials | [16][17] |
| Recovery Rate | ~80-90% of patients in normal range within 3 months | UC & MS Trials | [16] |
Differential Effects on Lymphocyte Subsets
Ozanimod's effect is not uniform across all lymphocyte populations. It preferentially sequesters lymphocytes that express the chemokine receptor CCR7, which is crucial for homing to lymph nodes.[6][10] This leads to a more pronounced reduction in naive and central memory T cells, which are CCR7-positive, compared to effector memory T cells, which are largely CCR7-negative.[5][6]
Table 2: Differential Effects of Ozanimod (1 mg/day) on Lymphocyte Subsets
| Lymphocyte Subset | Typical Reduction from Baseline | Key Characteristics | Citations |
| Total T Cells (CD3+) | >75% | Adaptive immunity | [5][19][20] |
| Helper T Cells (CD4+) | Reduction is greater than in CD8+ cells | Coordinate immune response | [5] |
| Cytotoxic T Cells (CD8+) | Significant reduction | Kill infected cells | [5][19][20] |
| Naive T Cells (CD4+ & CD8+) | ≥90% | CCR7-positive | [5] |
| Central Memory T Cells | Reduction is greater than in effector memory | CCR7-positive | [5][6] |
| B Cells (CD19+) | >75% | Antibody production | [5][19][20] |
| NK Cells & Monocytes | Minimal to no change | Innate immunity | [5][19] |
Key Experimental Protocols
Characterizing the pharmacodynamics of S1P receptor modulators like Ozanimod requires a combination of in vitro and ex vivo assays.
In Vitro Receptor Binding and Functional Assays
These assays determine the affinity and functional activity of the compound at the target receptors.
Protocol: GTPγS Binding Assay for S1P1 Activity
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably overexpressing the human S1P1 receptor.
-
Membrane Preparation: Harvest cells and prepare cell membrane fractions through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine cell membranes, varying concentrations of Ozanimod (or control compounds), and GDP.
-
Reaction Initiation: Add [³⁵S]GTPγS to initiate the binding reaction, which measures G-protein activation. Incubate at 30°C.
-
Termination and Measurement: Stop the reaction by rapid filtration through a filtermat. Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the scintillation counts against the drug concentration to determine potency (EC₅₀) and efficacy (Emax) relative to the endogenous ligand S1P.[10]
Flow Cytometry for Lymphocyte Subset Quantification
Flow cytometry is essential for quantifying the changes in circulating lymphocyte populations in response to treatment.
Protocol: Multiparameter Flow Cytometry for Peripheral Blood Mononuclear Cells (PBMCs)
-
Sample Collection: Collect whole blood from subjects at baseline and various time points during and after treatment.
-
PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Antibody Staining: Resuspend a known number of cells and stain with a cocktail of fluorochrome-conjugated monoclonal antibodies. A typical panel would include:
-
T-Cells: Anti-CD3, Anti-CD4, Anti-CD8
-
B-Cells: Anti-CD19
-
NK Cells: Anti-CD16/CD56
-
Memory/Naive T-Cells: Anti-CCR7, Anti-CD45RA
-
-
Acquisition: Acquire data on a multi-color flow cytometer, collecting a sufficient number of events (e.g., 100,000) for statistical analysis.
-
Data Analysis (Gating):
-
Gate on live, single cells using forward and side scatter.
-
Identify major lymphocyte populations (T cells, B cells, NK cells).
-
Within the T-cell gate, further delineate CD4+ and CD8+ subsets.
-
Analyze CCR7 and CD45RA expression on T-cell subsets to quantify naive, central memory, effector memory, and TEMRA populations.
-
-
Quantification: Calculate the absolute count of each cell subset per microliter of blood.[5][6][19][20]
Conclusion
The pharmacodynamics of this compound are characterized by its high selectivity for S1P1 and S1P5 receptors and its potent ability to induce S1P1 receptor internalization.[7][10] This mechanism effectively sequesters specific lymphocyte subsets, particularly naive and central memory T cells, within lymphoid organs, leading to a profound but reversible reduction in peripheral lymphocyte counts.[5][6] This targeted modulation of lymphocyte trafficking, without causing broad immunosuppression, represents a key therapeutic strategy for managing autoimmune diseases like multiple sclerosis and ulcerative colitis. The detailed understanding of these pharmacodynamic effects is critical for optimizing its clinical use and for the development of future S1P receptor modulators.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. ajmc.com [ajmc.com]
- 6. neurology.org [neurology.org]
- 7. Clinician’s Guide to Using Ozanimod for the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 9. researchgate.net [researchgate.net]
- 10. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 12. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. ZEPOSIA® (ozanimod) UC Safety Profile | For HCPs [zeposiahcp.com]
- 17. researchgate.net [researchgate.net]
- 18. Long-Term Efficacy and Safety of Ozanimod in Moderately to Severely Active Ulcerative Colitis: Results From the Open-Label Extension of the Randomized, Phase 2 TOUCHSTONE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ozanimod Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease | springermedizin.de [springermedizin.de]
- 20. Ozanimod Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Active Metabolites of (r)-Ozanimod HCl: CC112273 and CC1084037
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozanimod is an orally administered sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis.[1][2][3] It exerts its therapeutic effects by acting as a high-affinity agonist at S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[4][5] However, the clinical activity of Ozanimod is not solely dependent on the parent compound. Following administration, Ozanimod is extensively metabolized into several active metabolites, with two major, long-half-life compounds, CC112273 and CC1084037 , accounting for the majority of the total circulating active drug exposure.[6][7][8] These metabolites exhibit similar pharmacological profiles to Ozanimod, binding with high affinity and selectivity to S1P1 and S1P5, and are considered the primary drivers of its sustained therapeutic effect.[3][9][10] This guide provides a detailed overview of the metabolism, mechanism of action, quantitative pharmacology, and key experimental protocols related to these crucial active metabolites.
Metabolism and Pharmacokinetics
Ozanimod undergoes complex and extensive metabolism through multiple enzymatic pathways.[11][12] The formation of its two major active metabolites, CC112273 and CC1084037, is a multi-step process involving several enzymes.[7][11] One primary pathway involves the dealkylation of Ozanimod, predominantly mediated by CYP3A4, to form the intermediate metabolite RP101075.[6][7] This intermediate is then deaminated by monoamine oxidase B (MAO-B) to yield the major active metabolite, CC112273.[7][11][13] CC112273 subsequently undergoes a reversible reduction by carbonyl reductases (CBR) to form the second major active metabolite, CC1084037.[11][12] The oxidation of CC1084037 back to CC112273 is facilitated by aldo-keto reductase (AKR) 1C1/1C2 and/or hydroxysteroid dehydrogenases, with the equilibrium favoring the formation of CC112273.[11][12][13]
Following multiple-dose administration, these two metabolites constitute the vast majority of the total active drug exposure in circulation, with CC112273 representing approximately 73% and CC1084037 representing about 15%.[6][7][8] The parent drug, Ozanimod, accounts for only about 6% of the exposure.[6][7] Both metabolites have a significantly longer terminal elimination half-life (approximately 10 days) compared to Ozanimod (around 21 hours), contributing to their sustained pharmacodynamic effect.[14][15]
Pharmacodynamics and Mechanism of Action
The therapeutic mechanism of Ozanimod and its active metabolites in MS is primarily attributed to the reduction of lymphocyte migration into the central nervous system (CNS).[4][16] CC112273 and CC1084037, like Ozanimod, are potent agonists of the S1P1 receptor, which is expressed on the surface of lymphocytes.[1][5]
The egress of lymphocytes from secondary lymphoid organs (such as lymph nodes) into the circulation is dependent on an S1P concentration gradient, which is sensed by the S1P1 receptor.[17][18] By binding to and activating the S1P1 receptor, CC112273 and CC1084037 induce its internalization and degradation.[1][2][17] This process renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[5][19] This sequestration leads to a rapid and sustained, yet reversible, reduction in the number of circulating T and B lymphocytes, thereby limiting their infiltration into the CNS to cause inflammation and demyelination.[1][19]
In addition to S1P1, these metabolites also bind to S1P5, a receptor subtype primarily expressed in the CNS on oligodendrocytes and microglia.[20][21] While the full clinical relevance of S1P5 agonism is still under investigation, it is hypothesized to have direct, neuroprotective effects within the CNS.[1][21] Unlike S1P1, agonism at S1P5 does not appear to induce significant receptor internalization.[3][17]
References
- 1. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro assessment of the binding and functional responses of ozanimod and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZEPOSIA® (ozanimod) Mechanism of Action for MS | HCPs [zeposiahcp.com]
- 5. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ozanimod metabolites - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Single-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites Alone and in Combination with Gemfibrozil, Itraconazole, or Rifampin in Healthy Subjects: A Randomized, Parallel-Group, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ZEPOSIA® (ozanimod) Mechanism of Action [zeposia.com]
- 17. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lymphopenia associated with sphingosine 1-phosphate receptor modulators (S1PRMs) in multiple sclerosis: analysis of European pharmacovigilance data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Investigating the Mitoprotective Effects of S1P Receptor Modulators Ex Vivo Using a Novel Semi-Automated Live Imaging Set-Up [mdpi.com]
Stereochemistry and Enantiomeric Specificity of Ozanimod: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozanimod, a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing multiple sclerosis and ulcerative colitis, possesses a single chiral center, leading to the existence of two enantiomers: (S)-Ozanimod and (R)-Ozanimod. This technical guide provides a comprehensive overview of the stereochemistry of Ozanimod, focusing on the profound impact of its chirality on its pharmacological activity. It has been established that the therapeutic efficacy of Ozanimod is almost exclusively attributed to the (S)-enantiomer, which acts as a potent agonist at the S1P receptor subtypes 1 (S1P1) and 5 (S1P5). In contrast, the (R)-enantiomer is considered pharmacologically inactive. This guide will delve into the enantioselective synthesis of Ozanimod, present the available quantitative data on the binding and functional activity of the active enantiomer, detail the experimental protocols for key assays, and illustrate the relevant biological pathways and experimental workflows.
Introduction: The Significance of Chirality in Drug Design
Chirality is a fundamental concept in drug development, as the three-dimensional arrangement of atoms in a molecule can drastically influence its interaction with biological targets, which are themselves chiral. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active, while the other may be inactive, less active, or even contribute to adverse effects. Therefore, the development of single-enantiomer drugs, or "chiral switches," has become a crucial strategy in modern pharmacology to enhance therapeutic efficacy and safety.
Ozanimod is a prime example of a chiral drug where the pharmacological activity is stereospecific. Marketed as a single (S)-enantiomer, its development underscores the importance of understanding and controlling stereochemistry throughout the drug discovery and development process.
Chemical Structure and Stereocenter of Ozanimod
Ozanimod, chemically named 5-(3-((1S)-1-((2-hydroxyethyl)amino)-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile, contains a single stereocenter at the C1 position of the aminoindane moiety. This gives rise to two enantiomers: the (S)-enantiomer and the (R)-enantiomer.
The therapeutic product, known as Ozanimod, is the pure (S)-enantiomer.[1] The absolute configuration of the stereocenter is crucial for its high-affinity binding to and activation of the S1P1 and S1P5 receptors.
Enantioselective Synthesis of (S)-Ozanimod
The synthesis of the enantiomerically pure (S)-Ozanimod is a critical aspect of its manufacturing process. Several enantioselective synthetic routes have been developed to produce the desired stereoisomer with high purity.[1] One common strategy involves the asymmetric reduction of a ketone precursor to establish the chiral amine center.
For instance, a five-step enantioselective synthesis has been reported that starts from 4-cyano indanone.[1] The key stereogenic center is introduced in the final step through an imine asymmetric transfer hydrogenation using Wills' catalysts, achieving a high enantiomeric excess (ee) of 99%.[1] This late-stage introduction of chirality is an efficient strategy to maximize the overall yield of the desired enantiomer.
Data Presentation: Pharmacological Specificity of Ozanimod Enantiomers
The pharmacological activity of Ozanimod is highly dependent on its stereochemistry, with the (S)-enantiomer being the active moiety. While specific quantitative data for the (R)-enantiomer is not extensively available in publicly accessible literature, the available information strongly indicates that it is pharmacologically inactive. The following tables summarize the quantitative data for the active (S)-enantiomer of Ozanimod.
Table 1: Receptor Binding Affinity of (S)-Ozanimod
| Receptor Subtype | Ligand | Kᵢ (nM) |
| Human S1P₁ | (S)-Ozanimod | 0.63[2] |
| Human S1P₅ | (S)-Ozanimod | 3.13[2] |
Table 2: Functional Potency of (S)-Ozanimod
| Receptor Subtype | Assay Type | Parameter | Value (nM) |
| Human S1P₁ | GTPγS Binding | EC₅₀ | 0.41 ± 0.16[1] |
| Human S1P₅ | GTPγS Binding | EC₅₀ | 11 ± 4.3[1] |
Table 3: Stereospecific Metabolism of Ozanimod by MAO-B
| Substrate | Enzyme | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |
| (S)-enantiomer of RP101075 | Human Liver Mitochondria | 4.8 | 50.3 |
| (S)-enantiomer of RP101075 | Human Recombinant MAO-B | 1.1 | - |
| (R)-enantiomer of RP101075 | Human Recombinant MAO-B | No significant metabolism observed | - |
| RP101075 is a precursor to the major active metabolite CC112273. |
Signaling Pathways of Ozanimod
(S)-Ozanimod exerts its therapeutic effect by modulating the S1P signaling pathway. As a potent agonist at S1P1 and S1P5 receptors, it triggers a cascade of intracellular events.
Caption: S1P Signaling Pathway of (S)-Ozanimod.
Experimental Protocols
Chiral Separation of Ozanimod Enantiomers by HPLC
A high-performance liquid chromatography (HPLC) method is essential for separating and quantifying the enantiomers of Ozanimod to ensure the enantiomeric purity of the final drug product.
References
- 1. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Ozanimod Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozanimod hydrochloride, the active pharmaceutical ingredient in Zeposia®, is a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis. The solid-state properties of an active pharmaceutical ingredient (API), particularly its crystalline structure and potential for polymorphism, are critical attributes that can significantly influence its physicochemical properties, manufacturability, and bioavailability. This technical guide provides a comprehensive overview of the known crystalline forms of Ozanimod hydrochloride, detailing their structural characteristics, thermal properties, and methods of preparation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important therapeutic agent.
Introduction to Ozanimod and the Importance of Polymorphism
Ozanimod is a potent and selective agonist of the S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1] Its therapeutic effect is primarily mediated through the functional antagonism of S1P1 on lymphocytes, which leads to their reversible sequestration in peripheral lymphoid organs.[2] This prevents the trafficking of pathogenic lymphocytes to sites of inflammation, thereby reducing the inflammatory cascade associated with autoimmune diseases.[2]
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds.[3] Different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical properties.[3] These differences can have a profound impact on the drug product's performance, affecting its bioavailability, manufacturability, and shelf-life.[3] Therefore, a thorough understanding and control of the polymorphic landscape of an API, such as Ozanimod hydrochloride, is a regulatory expectation and a critical aspect of drug development.[3]
Crystalline Forms of Ozanimod Hydrochloride
Several crystalline forms of Ozanimod hydrochloride have been identified and characterized, primarily designated as Form CS1, Form CS2, and Form CS3 in various patent literature.[4][5][6] The following sections detail the key analytical data for each of these forms.
Form CS1
Form CS1 of Ozanimod hydrochloride is a well-characterized crystalline solid.
Table 1: Physicochemical Properties of Ozanimod Hydrochloride Form CS1
| Parameter | Value | Reference |
| Appearance | White to off-white solid | [7] |
| X-Ray Powder Diffraction (XRPD) - Characteristic Peaks (2θ ± 0.2°) | 3.9, 7.9, 11.9, 13.8, 19.6, 20.1, 21.1, 24.4, 26.1 | [1][4] |
| Differential Scanning Calorimetry (DSC) | Endothermic peak at approximately 238 °C | [4] |
| Thermogravimetric Analysis (TGA) | Approximately 1.1% weight loss up to 150 °C | [4] |
| Solubility (Simulated Gastric Fluid, SGF) | ~3.0 - 3.1 mg/mL (after 1-24h) | [8] |
| Solubility (Fed State Simulated Intestinal Fluid, FeSSIF, pH 5.0) | ~2.1 - 2.4 mg/mL (after 1-24h) | [8] |
Form CS2
Form CS2 is another distinct crystalline form of Ozanimod hydrochloride.
Table 2: Physicochemical Properties of Ozanimod Hydrochloride Form CS2
| Parameter | Value | Reference |
| X-Ray Powder Diffraction (XRPD) - Characteristic Peaks (2θ ± 0.2°) | 4.0, 7.8, 11.8, 12.7, 13.0, 13.3, 13.9, 14.4, 15.1, 18.8, 19.7, 20.6 | [2][9] |
| Differential Scanning Calorimetry (DSC) | Data not explicitly detailed in the provided search results. | |
| Thermogravimetric Analysis (TGA) | Data not explicitly detailed in the provided search results. | |
| Hygroscopicity | Weight gain of 2.34% at 80% Relative Humidity | |
| Solubility | Stated to have higher solubility than other forms, but specific values are not consistently provided. | [5] |
Form CS3
Form CS3 represents a third polymorphic form of Ozanimod hydrochloride.
Table 3: Physicochemical Properties of Ozanimod Hydrochloride Form CS3
| Parameter | Value | Reference |
| X-Ray Powder Diffraction (XRPD) - Characteristic Peaks (2θ ± 0.2°) | 3.9, 5.8, 7.8, 11.7, 14.2, 19.6, 20.7, 24.9, 29.5 | [4] |
| Differential Scanning Calorimetry (DSC) | First endothermic peak at approximately 93 °C; Second endothermic peak at approximately 234 °C | [4] |
| Thermogravimetric Analysis (TGA) | Approximately 1.7% weight loss up to 150 °C | [4] |
| Hygroscopicity | Weight gain of 2.50% at 80% Relative Humidity | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of the polymorphic forms of Ozanimod hydrochloride, based on information from the cited patents.
Preparation of Polymorphic Forms
-
Preparation of Form CS1: A common method involves dissolving Ozanimod hydrochloride in a mixture of an alcohol (e.g., methanol, ethanol) and water at a temperature between 25-80 °C to form a supersaturated solution, followed by cooling to induce crystallization.[4]
-
Preparation of Form CS2: One reported method involves dissolving Ozanimod hydrochloride in a solvent mixture of tetrahydrofuran and water (e.g., in a 19:1 volume ratio) and allowing for slow evaporation at room temperature to yield white solids of Form CS2.[7]
-
Preparation of Form CS3: Form CS3 can be prepared by dissolving Ozanimod hydrochloride in ethanol or a mixture of solvents such as alcohols with arenes, nitriles, or acids. After filtration, a polymer may be added to the solution, followed by evaporation at room temperature to obtain the solid form.[2]
Characterization Methods
-
X-Ray Powder Diffraction (XRPD):
-
Differential Scanning Calorimetry (DSC):
-
Thermogravimetric Analysis (TGA):
Visualizations
Ozanimod Signaling Pathway
Caption: Ozanimod's mechanism of action via S1P1 and S1P5 receptor agonism.
Polymorph Screening Workflow
Caption: A typical workflow for the screening and characterization of polymorphs.
Conclusion
The polymorphic landscape of Ozanimod hydrochloride is a critical area of study for ensuring the quality, safety, and efficacy of the final drug product. This technical guide has summarized the key physicochemical properties of the known crystalline forms, namely Form CS1, Form CS2, and Form CS3, based on publicly available data. The provided experimental protocols offer a foundation for the reproducible preparation and characterization of these forms. A thorough understanding of the crystalline structure and polymorphism of Ozanimod hydrochloride is paramount for the successful development, manufacturing, and lifecycle management of this important therapeutic agent. Further research, particularly the determination of single-crystal X-ray structures, would provide invaluable insights into the precise molecular arrangements within each polymorphic form and their structure-property relationships.
References
- 1. US11680050B2 - Crystalline forms of ozanimod and ozanimod hydrochloride, and processes for preparation thereof - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. US20190337908A1 - Crystalline forms of ozanimod and ozanimod hydrochloride, and processes for preparation thereof - Google Patents [patents.google.com]
- 4. WO2019042219A1 - Crystalline form of ozanimod hydrochloride and preparation method therefor - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US11117876B2 - Crystalline form of ozanimod hydrochloride, and processes for preparation thereof - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US20200339524A1 - Crystalline form of ozanimod hydrochloride, and processes for preparation thereof - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Beyond S1P Receptors: An In-depth Technical Guide to the Off-Target Biological Interactions of (r)-Ozanimod HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-Ozanimod HCl (hydrochloride), the active pharmaceutical ingredient in ZEPOSIA®, is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator. Its primary mechanism of action involves high-affinity binding to S1P receptor subtypes 1 (S1P1) and 5 (S1P5), leading to the internalization and degradation of S1P1 on lymphocytes. This action prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can mediate inflammation in autoimmune diseases such as multiple sclerosis and ulcerative colitis. While the on-target pharmacology of ozanimod is well-characterized, a comprehensive understanding of its broader biological interactions is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth overview of the known biological targets of this compound and its major metabolites beyond the S1P receptor family, based on preclinical safety pharmacology studies.
Off-Target Interaction Profile
Preclinical screening of this compound and its major human metabolites, including CC112273 and CC1084037, has been conducted against a panel of receptors, transporters, ion channels, and enzymes to identify potential off-target interactions. These studies are critical for predicting potential adverse drug reactions and understanding the full pharmacological spectrum of a drug candidate.
Quantitative Data on Off-Target Interactions
The following table summarizes the identified off-target interactions for this compound and its major active metabolite CC1084037. It is important to note that while these interactions were detected in preclinical screens, their clinical significance at therapeutic concentrations of ozanimod is considered to be low.
| Compound | Target | Interaction Type | Quantitative Data (IC50/Ki) | Clinical Relevance Assessment |
| (r)-Ozanimod | Serotonin Transporter (SERT) | Inhibition | IC50: 3.66 µM | Negligible at therapeutic concentrations |
| Norepinephrine Transporter (NET) | Inhibition | >50% inhibition at 1 µM (approached significance) | Negligible at therapeutic concentrations | |
| Sodium Channel | Inhibition | >50% inhibition at 1 µM (approached significance) | Negligible at therapeutic concentrations | |
| Metabolite CC112273 | Monoamine Oxidase B (MAO-B) | Inhibition | IC50: 5.72 nM[1] | Weak inhibitor; no clinically significant interactions observed at therapeutic doses |
| Metabolite CC1084037 | Monoamine Oxidase B (MAO-B) | Inhibition | IC50: 58 nM[1] | Weak inhibitor; no clinically significant interactions observed at therapeutic doses |
| Adenosine A3 Receptor | Inhibition | Significant inhibition at 10 µM | Negligible at therapeutic concentrations | |
| Serotonin 5-HT2B Receptor | Inhibition | Significant inhibition at 10 µM | Negligible at therapeutic concentrations | |
| Sigma Receptors | Inhibition | Significant inhibition at 10 µM | Negligible at therapeutic concentrations | |
| Chloride Channel | Inhibition | Significant inhibition at 10 µM | Negligible at therapeutic concentrations |
Experimental Protocols
While the specific, detailed protocols from the proprietary preclinical safety screening of ozanimod are not publicly available, this section describes the standard methodologies typically employed in such studies.
Broad Panel Radioligand Binding Assays (e.g., CEREP Safety Screen)
-
Objective: To assess the potential of a test compound to bind to a wide array of known receptors, ion channels, and transporters.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines recombinantly expressing the target of interest or from tissues known to be rich in the target.
-
Competitive Binding: A fixed concentration of a specific radioligand for the target is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., (r)-Ozanimod or its metabolites).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. For compounds showing significant inhibition (typically >50% at a screening concentration of 1 or 10 µM), a full concentration-response curve is generated to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assays (e.g., for MAO-B)
-
Objective: To determine the inhibitory potential of a test compound on the activity of a specific enzyme.
-
Methodology for MAO-B Inhibition:
-
Enzyme Source: Recombinant human MAO-B or mitochondrial fractions from human liver or platelets are used as the enzyme source.[2]
-
Substrate: A specific substrate for MAO-B, such as benzylamine or phenylethylamine, is used. The substrate is often radiolabeled or its product can be detected by a fluorescent or colorimetric method.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., CC112273 or CC1084037) before the addition of the substrate to initiate the reaction.
-
Reaction Termination and Product Quantification: The enzymatic reaction is allowed to proceed for a defined period and then stopped. The amount of product formed is quantified.
-
Data Analysis: The percentage of inhibition of enzyme activity is calculated for each concentration of the test compound. A concentration-response curve is then plotted to determine the IC50 value.
-
Functional Assays
-
Objective: To assess the functional consequences (agonist or antagonist activity) of a compound's interaction with a target.
-
General Methodology (example for a G-protein coupled receptor like Adenosine A3):
-
Cell Culture: A cell line stably expressing the receptor of interest (e.g., human Adenosine A3 receptor) is used.
-
Stimulation: The cells are exposed to the test compound alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).
-
Second Messenger Measurement: The downstream signaling of the receptor is measured. For a Gi-coupled receptor like A3, this could involve measuring the inhibition of forskolin-stimulated cAMP production.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Signaling Pathways of Off-Target Interactions
The following diagrams, generated using the DOT language for Graphviz, illustrate the general signaling pathways of the identified off-target molecules.
Caption: Serotonin Transporter (SERT) Signaling Pathway and weak inhibition by (r)-Ozanimod.
Caption: Norepinephrine Transporter (NET) Signaling Pathway and weak inhibition by (r)-Ozanimod.
References
The Pharmacokinetic Profile of (R)-Ozanimod HCl in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Ozanimod hydrochloride, hereafter referred to as ozanimod, is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 and 5 (S1P1 and S1P5)[1][2][3]. This interaction prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes[2][4][5]. This mechanism of action makes ozanimod an effective therapeutic agent for immune-mediated inflammatory diseases such as relapsing multiple sclerosis and ulcerative colitis[5]. A thorough understanding of its pharmacokinetic (PK) profile in preclinical models is crucial for the design and interpretation of nonclinical safety and efficacy studies, and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ozanimod in key preclinical species.
Pharmacokinetic Profile Summary
Ozanimod is characterized by its high permeability and extensive metabolism in preclinical species[2]. The oral bioavailability varies across species, and the compound distributes widely into tissues[2][6]. Metabolism is a major clearance pathway, leading to the formation of several active and inactive metabolites[7][8][9]. The primary route of excretion is through feces, with a smaller contribution from the renal pathway[8][9][10].
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of ozanimod and its major metabolites in various preclinical models.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of Ozanimod in Rats
| Parameter | 0.2 mg/kg | 2 mg/kg | 5 mg/kg | 30 mg/kg |
| Cmax (ng/mL) | Value not available | Value not available | Value not available | Value not available |
| Tmax (h) | Value not available | Value not available | Value not available | Value not available |
| AUC0-24h (ng*hr/mL) | Value not available | Value not available | Value not available | 13300-22900[7] |
| Oral Bioavailability (%) | - | - | 40-60[6] | - |
Table 2: Plasma Exposure (AUC) of Ozanimod and Metabolites in Rodents after Repeated Oral Dosing
| Species | Dose | Compound | Plasma AUC (ng*hr/mL) | Study Duration |
| Tg.rasH2 Mouse | 8 mg/kg/day | CC1084037 | 13.8-23.6 | 14 days[7] |
| Sprague-Dawley Rat | 2 mg/kg/day | Ozanimod | 517-685 | 185 days[7] |
| CC112273 | 131-92.6 | 185 days[7] | ||
| CC1084037 | 2.8-1.82 | 14-day bridging study[7] | ||
| Rat (Fertility Study) | 30 mg/kg/day | Ozanimod | 13300-22900 | 28-day toxicity study data[7] |
| CC112273 | 1100-879 | 14-day bridging study data[7] | ||
| CC1084037 | 49.3-41.0 | 14-day bridging study data[7] |
Table 3: In Vitro and Miscellaneous Pharmacokinetic Data
| Parameter | Value | Species/System |
| Plasma Protein Binding | 83-98.7% | Animals (unspecified)[2] |
| ~98.2% | Human[11][12] | |
| Metabolite CC112273 Plasma Protein Binding | ~99.8% | Human[11][12] |
| Metabolite CC1084037 Plasma Protein Binding | ~99.3% | Human[11][12] |
| S1P1 Receptor Binding Affinity (Kd) | 0.63 nM | Human[1] |
| S1P5 Receptor Binding Affinity (Kd) | 3.13 nM | Human[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on the available literature for key experiments.
Single-Dose and Multiple-Dose Pharmacokinetic Studies in Rodents
-
Animal Models: Male and female Sprague-Dawley rats or CByB6F1-Tg(HRAS)2 mice are commonly used. Animals are housed in controlled environments with standard diet and water ad libitum.
-
Drug Administration: Ozanimod HCl is typically formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at various dose levels (e.g., 0.2, 2, 5, 30 mg/kg)[6][7].
-
Blood Sampling: Serial blood samples are collected from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points post-dose (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA)[8]. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of ozanimod and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and half-life (t½) from the plasma concentration-time data.
Metabolism and Excretion Studies
-
Radiolabeled Compound: A single oral dose of [14C]-ozanimod HCl is administered to animals to trace the drug and its metabolites.
-
Sample Collection: Urine and feces are collected at various intervals post-dose. Blood and plasma samples are also collected to characterize the circulating metabolites.
-
Analysis: Total radioactivity in samples is measured by liquid scintillation counting. Metabolite profiling in plasma, urine, and feces is conducted using HPLC with radiometric detection and mass spectrometry to identify the chemical structures of the metabolites.
-
Excretion Balance: The total percentage of the administered radioactive dose recovered in urine and feces over time is calculated to determine the primary routes of excretion.
Metabolism and Signaling Pathways
Ozanimod undergoes extensive metabolism, resulting in a complex profile of metabolites. The metabolic pathways have been elucidated through in vitro and in vivo studies.
Metabolic Pathway of Ozanimod
Ozanimod is metabolized through three main pathways:
-
Aldehyde dehydrogenase and alcohol dehydrogenase: This pathway is involved in the initial metabolism of ozanimod[8][9].
-
Cytochrome P450 (CYP) enzymes: CYP3A4 and CYP1A1 are involved in the metabolism of ozanimod[8][9].
-
Reductive metabolism by gut microflora: This pathway also contributes to the biotransformation of ozanimod[8][9].
The metabolism of ozanimod leads to the formation of two major active metabolites, CC112273 and CC1084037, and one major inactive metabolite, RP101124, in circulation[8][9]. The primary metabolite, RP101075, is further metabolized by monoamine oxidase B (MAO-B) to form the major active metabolite CC112273[8][9]. CC112273 can then be reduced by carbonyl reductases (CBR) to form CC1084037[8][9]. There is a reversible oxido-reduction between CC112273 and CC1084037, which favors the formation of CC112273[8][9].
Caption: Metabolic Pathway of Ozanimod.
S1P Receptor Signaling
Ozanimod and its active metabolites are agonists at S1P1 and S1P5 receptors[7]. The binding of ozanimod to S1P1 on lymphocytes leads to the internalization of the receptor[4]. This process prevents lymphocytes from egressing from lymph nodes, resulting in a reduction of lymphocytes in the peripheral blood. This sequestration of lymphocytes in the lymphoid tissues is the primary mechanism by which ozanimod exerts its therapeutic effects in autoimmune diseases.
Caption: Ozanimod's Mechanism of Action on S1P1 Receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of an orally administered compound like ozanimod.
Caption: Preclinical Oral Pharmacokinetic Study Workflow.
Conclusion
The preclinical pharmacokinetic profile of (r)-Ozanimod HCl demonstrates that it is a well-absorbed and extensively metabolized compound. Its high tissue distribution and long-lasting active metabolites contribute to its pharmacological effects. The data from preclinical models have been instrumental in guiding the clinical development of ozanimod and establishing its safety and efficacy profile. This in-depth technical guide provides a foundational understanding for researchers and scientists involved in the development of S1P receptor modulators and other novel therapeutics.
References
- 1. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swissmedic.ch [swissmedic.ch]
- 3. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. tga.gov.au [tga.gov.au]
In Vitro Binding Affinity and Functional Profile of (R)-Ozanimod HCl for Sphingosine-1-Phosphate (S1P) Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of (R)-Ozanimod hydrochloride (HCl), a selective sphingosine-1-phosphate (S1P) receptor modulator. The document details its binding affinity for the five S1P receptor subtypes (S1P1-5), outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways involved. Ozanimod is a modulator of S1P receptors that binds with high affinity to S1P1 and S1P5.[1][2][3][4][5] It is approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.[3][4][5][6]
Quantitative Binding Affinity Data
The in vitro binding profile of Ozanimod demonstrates high affinity and selectivity for S1P receptor subtypes 1 and 5. The following tables summarize the key binding and functional parameters reported in the literature.
| Parameter | S1P1 | S1P5 | Reference |
| Dissociation Constant (KD) (nM) | 0.63 | 3.13 | [3] |
| Inhibition Constant (Ki) (nM) | - | 2.0 | [1] |
Caption: Dissociation and Inhibition Constants of Ozanimod for human S1P1 and S1P5 receptors.
| Parameter | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference |
| Half Maximal Effective Concentration (EC50) (nM) | 1.03 | >10,000 | >10,000 | >10,000 | 8.6 | [1][7] |
| Half Maximal Effective Concentration (EC50) (nM) | 0.41 | >10,000 | >10,000 | >10,000 | 11 |
Caption: Functional Potency of Ozanimod at human S1P receptor subtypes as determined by [35S]-GTPγS binding assays.
Experimental Protocols
The binding affinity and functional potency of Ozanimod are determined using established in vitro pharmacological assays. The primary methodologies are detailed below.
Radioligand Binding Assay
Competitive radioligand binding assays are employed to determine the binding affinity (Ki and KD) of Ozanimod for S1P receptors.
Objective: To measure the direct interaction of Ozanimod with S1P1 and S1P5 receptors.
Materials:
-
Cell Membranes: Chinese Hamster Ovary (CHO) cell membranes stably expressing recombinant human S1P1 or S1P5 receptors.[3][6][9]
-
Competitor: Unlabeled Ozanimod.
-
Assay Buffer: Tris-based buffer containing appropriate salts and protease inhibitors.
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To quantify the radioactivity.
Procedure:
-
Cell membranes expressing the target S1P receptor subtype are incubated with a fixed concentration of [³H]-Ozanimod.
-
Increasing concentrations of unlabeled Ozanimod are added to competitively displace the radioligand from the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Ozanimod.[3]
-
Specific binding is calculated by subtracting non-specific binding from total binding.[3]
-
The data are analyzed using non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding), which is then used to calculate the Ki value. For saturation binding experiments, increasing concentrations of [³H]-Ozanimod are used to determine the KD.[3]
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]-GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding.
Objective: To determine the functional potency (EC₅₀) and efficacy of Ozanimod as an agonist at S1P receptors.
Materials:
-
Radioligand: [³⁵S]-Guanosine-5'-(γ-thio)-triphosphate ([³⁵S]-GTPγS).[6]
-
Cell Membranes: CHO or other suitable cell line membranes expressing recombinant human S1P receptor subtypes (S1P1-5).[6]
-
Agonist: Ozanimod.
-
Assay Buffer: Buffer containing GDP to facilitate the exchange of [³⁵S]-GTPγS for GDP upon G protein activation.
Procedure:
-
Cell membranes are pre-incubated with increasing concentrations of Ozanimod.
-
[³⁵S]-GTPγS is added to the mixture.
-
Upon receptor activation by Ozanimod, the associated Gα subunit exchanges GDP for [³⁵S]-GTPγS.
-
The reaction is incubated to allow for this exchange.
-
The reaction is terminated, and the bound [³⁵S]-GTPγS is separated from the unbound, typically by filtration.
-
The amount of bound [³⁵S]-GTPγS is quantified by scintillation counting.
-
The data are plotted as a dose-response curve to determine the EC₅₀ value, which represents the concentration of Ozanimod that produces 50% of the maximal response.
S1P Receptor Signaling Pathways
S1P receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. S1P receptors couple to various G proteins, leading to the activation of multiple downstream effector pathways.[10] These pathways are crucial for regulating a wide range of cellular processes.[11]
The binding of an agonist like Ozanimod to S1P1 or S1P5 leads to the activation of heterotrimeric G proteins. This activation, in turn, modulates the activity of downstream signaling molecules such as adenylyl cyclase, phospholipase C, and small GTPases like Rac and Rho. These signaling cascades ultimately influence cellular functions including cell survival, proliferation, and migration. S1P binds to S1P receptors on the cell surface, activating multiple downstream signaling pathways such as AKT, Rac, Rho, ERK, and PKC.[11] Agonism at S1P1 also results in the rapid internalization of the receptor.[5]
Caption: Simplified S1P receptor signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 6. In vitro assessment of the binding and functional responses of ozanimod and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sphingosine-1-Phosphate: Its Pharmacological Regulation and the Treatment of Multiple Sclerosis: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Neuroprotective Mechanisms of (r)-Ozanimod HCl in Central Nervous System Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-Ozanimod HCl (henceforth Ozanimod) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis.[1][2][3] Its primary, well-established mechanism of action involves the sequestration of lymphocytes in peripheral lymphoid organs, thereby preventing their infiltration into the central nervous system (CNS) and subsequent inflammatory damage.[4][5][6] However, a growing body of preclinical evidence reveals that Ozanimod exerts direct neuroprotective effects within the CNS, independent of its peripheral immunomodulatory activity. This technical guide provides an in-depth review of these neuroprotective mechanisms, detailing the experimental models, presenting key quantitative data, and illustrating the underlying signaling pathways.
Ozanimod is a potent agonist for S1P receptor subtype 1 (S1P1) and subtype 5 (S1P5), with a 27-fold higher selectivity for S1P1.[5][7] It can readily cross the blood-brain barrier, allowing it to directly interact with S1P receptors expressed on various CNS resident cells, including astrocytes, microglia, oligodendrocytes, and neurons.[4][5] This interaction is believed to be central to its direct neuroprotective capabilities, which include attenuating neuroinflammation, preserving blood-brain barrier (BBB) integrity, preventing axonal damage, and supporting myelin integrity.[5][7][8]
Neuroprotective Effects in Preclinical CNS Models
The neuroprotective potential of Ozanimod has been investigated in several key animal models that replicate various aspects of CNS pathology.
Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis
The EAE model is the most widely used animal model for MS, characterized by autoimmune-driven inflammation, demyelination, and axonal damage in the CNS.
Quantitative Data Summary: Ozanimod in the EAE Model
| Parameter Measured | Treatment Group | Result | Significance | Reference |
| Clinical Severity Score | Ozanimod (0.6mg/kg, daily) | Reduced clinical severity of EAE | p < 0.05 | [9][10] |
| Lymphocyte Infiltration (Spinal Cord) | Ozanimod (0.6mg/kg, daily) | Significant inhibition of lymphocyte infiltration | - | [9][10] |
| Demyelination (Spinal Cord) | Ozanimod (0.6mg/kg, daily) | Reversed demyelination | - | [9][10] |
| Circulating Autoreactive T-Cells | Ozanimod (0.6mg/kg, daily) | Reduced percentage of CD4+ and CD8+ T cells | - | [9][10] |
| Neurofilament Light Chain (Marker of Neuronal Degeneration) | Ozanimod (0.05-1 mg/kg) | Reduced circulating levels | - | [11] |
| Glutamatergic Synaptic Alterations | Ozanimod | Dampened EAE-induced alterations | - | [12] |
Experimental Protocol: EAE Induction and Treatment
-
Model Induction: Active EAE is induced in female C57BL/6 mice. This is typically achieved through subcutaneous immunization with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization.[9][10]
-
Treatment: Daily oral gavage of Ozanimod (e.g., 0.6mg/kg) is initiated at the onset of clinical signs (clinical score of 1).[9][10]
-
Assessments:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).[9]
-
Histology: At the study endpoint, spinal cords are harvested, fixed, and sectioned. Histological analysis is performed using stains like Luxol Fast Blue (for demyelination) and Hematoxylin and Eosin (for inflammatory cell infiltration) to evaluate the extent of pathology.[9][10]
-
Flow Cytometry: Blood and CNS tissues are processed to create single-cell suspensions. Flow cytometry is used to quantify various leukocyte subsets, including autoreactive CD4+ and CD8+ T cells, to assess the effect of Ozanimod on immune cell populations.[9][10]
-
Cuprizone-Induced Demyelination Model
The cuprizone model induces demyelination and subsequent oligodendrocyte loss primarily through direct toxicity, with a minimal role for peripheral immune cell infiltration, making it ideal for studying direct neuroprotective and remyelination-promoting effects within the CNS.
Quantitative Data Summary: Ozanimod in the Cuprizone Model
| Parameter Measured | Treatment Group | Result | Significance | Reference |
| Axonal Degradation | Ozanimod (5 mg/kg) | Prevention of axonal degradation during toxin challenge | - | [11] |
| Myelin Loss | Ozanimod (5 mg/kg) | Prevention of myelin loss during toxin challenge | - | [11] |
| Remyelination | Ozanimod (5 mg/kg) | Did not facilitate enhanced remyelination after intoxication | - | [11] |
Experimental Protocol: Cuprizone Model and Treatment
-
Model Induction: Mice (e.g., C57BL/6) are fed a diet containing 0.2% cuprizone (a copper chelator) for a period of several weeks (e.g., 5-6 weeks) to induce robust demyelination, particularly in the corpus callosum.[13]
-
Treatment: Ozanimod (e.g., 5 mg/kg) is administered concurrently with the cuprizone diet.[11]
-
Assessments:
-
Immunohistochemistry: Brain sections are stained for myelin-specific proteins (e.g., Myelin Basic Protein, MBP) to assess the degree of demyelination and for axonal markers (e.g., neurofilament) to evaluate axonal integrity.
-
Electron Microscopy: Ultrastructural analysis is performed to examine the morphology of myelin sheaths and axons in detail.
-
Intracerebral Hemorrhage (ICH) Model
The ICH model simulates a hemorrhagic stroke, involving BBB disruption, acute inflammation, edema, and neuronal cell death. This model helps to evaluate the role of Ozanimod in protecting the neurovascular unit.
Quantitative Data Summary: Ozanimod in the ICH Model
| Parameter Measured | Treatment Group | Result | Significance | Reference |
| Neurological Deficits | Ozanimod | Improved neurobehavioral scores | p < 0.05 | [7][8] |
| Hematoma Volume | Ozanimod | Significantly decreased | p < 0.05 | [7] |
| Brain Edema (Water Content) | Ozanimod | Significantly reduced | p < 0.01 | [7] |
| Brain Cell Death (TUNEL staining) | Ozanimod | Mitigated cell death | - | [7][8] |
| BBB Leakage (Evans Blue) | Ozanimod | Reduced dye leakage | - | [7][8] |
| Microglial Activation | Ozanimod | Significantly reduced density of activated microglia | - | [7][8] |
| Neutrophil Infiltration | Ozanimod | Significantly reduced density of infiltrated neutrophils | - | [7][8] |
Experimental Protocol: ICH Model and Treatment
-
Model Induction: ICH is induced in mice by stereotactically injecting collagenase type VII into the basal ganglia (striatum). This enzyme degrades the extracellular matrix of blood vessels, causing a localized hemorrhage.[7][8]
-
Treatment: Ozanimod is administered by oral gavage, with the first dose given shortly after surgery (e.g., 2 hours post-ICH) and then once daily thereafter.[7][8]
-
Assessments:
-
Neurobehavioral Tests: Neurological function is assessed using tests such as a neurological severity score and the corner turn test at various time points post-ICH.[8]
-
Hematoma and Edema Measurement: At sacrifice (e.g., 3 days post-ICH), brains are sectioned to measure hematoma volume. Brain water content is determined by comparing wet versus dry brain tissue weight to quantify edema.[7]
-
BBB Integrity: Evans blue dye, which binds to albumin, is injected intravenously. The amount of dye that extravasates into the brain parenchyma is quantified spectrophotometrically as a measure of BBB leakage.[7][8]
-
Immunofluorescence: Brain sections are stained for markers of activated microglia (e.g., Iba1) and neutrophils (e.g., Ly6G) to assess the inflammatory response. Cell death is quantified using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[8]
-
Cellular Mechanisms and Signaling Pathways
Ozanimod's neuroprotective effects are mediated through its interaction with S1P1 and S1P5 receptors on CNS cells.
Direct Modulation of Glial Cells
-
Microglia: As the resident immune cells of the CNS, microglia play a critical role in neuroinflammation.[6][13] Ozanimod has been shown to reduce the density of activated microglia in the perihematoma region in the ICH model.[7][8] In vitro studies using the BV2 microglial cell line demonstrated that Ozanimod treatment leads to a downregulation of pro-inflammatory cytokine mRNAs, including IL-6 and TNF.[14] This suggests Ozanimod can directly temper the pro-inflammatory state of microglia.
-
Astrocytes: S1P1 receptors are expressed on astrocytes, and their modulation can influence neuroinflammation and neuronal support.[12] By modulating astrocyte activity, Ozanimod may help reduce astrogliosis and the secretion of neurotoxic factors, thereby contributing to a more favorable CNS environment for neuronal survival.
Effects on Oligodendrocytes and Myelination
The S1P5 receptor is predominantly expressed on oligodendrocytes, the myelinating cells of the CNS.[5][11] The agonistic activity of Ozanimod at S1P5 receptors is hypothesized to promote oligodendrocyte survival, which is essential for both maintaining myelin integrity and facilitating remyelination after injury.[5] In the cuprizone model, Ozanimod prevented myelin loss and axonal degradation, supporting a direct protective role for these crucial CNS components.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes provides a clearer understanding of Ozanimod's mechanism of action.
Caption: S1P1 receptor signaling cascade initiated by Ozanimod in glial cells.
Caption: S1P5 receptor signaling promoting oligodendrocyte survival and myelin integrity.
Caption: Experimental workflow for assessing Ozanimod efficacy in the EAE model.
Conclusion
The evidence from diverse preclinical CNS models strongly indicates that Ozanimod possesses significant neuroprotective properties that extend beyond its peripheral immunomodulatory effects. By crossing the blood-brain barrier and directly engaging S1P1 and S1P5 receptors on microglia, astrocytes, and oligodendrocytes, Ozanimod actively mitigates key pathological processes. It attenuates neuroinflammation, preserves the integrity of the blood-brain barrier, reduces axonal and myelin damage, and limits neuronal cell death. These direct CNS actions, demonstrated in models of neuroinflammation, demyelination, and acute hemorrhage, underscore the multifaceted therapeutic potential of Ozanimod for a range of neurological disorders characterized by inflammatory and degenerative components. Further research into these direct mechanisms will continue to refine our understanding and may open new avenues for therapeutic intervention in complex CNS diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ozanimod to Treat Relapsing Forms of Multiple Sclerosis: A Comprehensive Review of Disease, Drug Efficacy and Side Effects [mdpi.com]
- 5. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ozanimod to Treat Relapsing Forms of Multiple Sclerosis: A Comprehensive Review of Disease, Drug Efficacy and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection by Ozanimod Following Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 11. immune-system-research.com [immune-system-research.com]
- 12. iris.uninettunouniversity.net [iris.uninettunouniversity.net]
- 13. The roles of microglia and astrocytes in phagocytosis and myelination: Insights from the cuprizone model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oral Administration of (r)-Ozanimod HCl in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-Ozanimod hydrochloride (HCl), the active ingredient in Zeposia®, is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1][2] Its mechanism of action involves the internalization and degradation of S1P₁ receptors on lymphocytes, which inhibits their egress from lymph nodes.[3] This leads to a reversible, dose-dependent reduction of circulating lymphocytes, particularly naive and central memory T and B cells, making it an effective immunomodulatory agent.[4][5] In preclinical research, (r)-Ozanimod HCl is widely used in mouse models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and induced colitis for inflammatory bowel disease.[6][7][8]
These application notes provide detailed protocols for the preparation and oral administration of this compound in mice, along with key quantitative data from preclinical studies to guide experimental design.
Data Presentation
Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rodents
| Parameter | Species | Dose | Value | Time Point | Citation |
| Pharmacokinetics | |||||
| Oral Bioavailability | Rat | Not Specified | 47 - 70% | Not Specified | [9] |
| Peak Plasma Concentration (Cmax) | Mouse | Not Specified | 159 nM | 6 hours post-dose | [10] |
| Time to Peak Concentration (Tmax) | Human | 0.46 - 0.92 mg | ~8 hours | Not Specified | [11] |
| Plasma Half-life (t1/2) | Human | 0.92 mg | ~21 hours | Not Specified | [12] |
| Pharmacodynamics | |||||
| T Lymphocyte Reduction | Mouse | Not Specified | 81 - 82% | 6 hours post-dose | [10] |
| Total Lymphocyte Reduction | Mouse | 0.6 mg/kg/day | 51% | 24 hours post-final dose | [10] |
| CD19⁺ B-cell Reduction | Human | 1 mg/day | >75% | Day 85 | [5] |
| CD3⁺ T-cell Reduction | Human | 1 mg/day | >75% | Day 85 | [5] |
| Naive T-cell (CD4⁺ & CD8⁺) Reduction | Human | 1 mg/day | ≥90% | Day 85 | [4][5] |
Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Treatment Group | Dose | Result | Citation |
| Clinical Disease Score | Vehicle | - | Peak Score: 2.9 ± 0.46 | [10] |
| This compound | 0.2 mg/kg/day | Statistically significant reduction vs. vehicle | [10] | |
| This compound | 0.6 mg/kg/day | Statistically significant reduction vs. vehicle | [10] |
Signaling Pathway
The primary mechanism of action of this compound is the modulation of the S1P₁ receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 3. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the sphingosine-1-phosphate receptor modulator ozanimod on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 7. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Literature Review of Ozanimod Therapy in Inflammatory Bowel Disease: From Concept to Practical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. swissmedic.ch [swissmedic.ch]
- 10. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medcentral.com [medcentral.com]
Chiral HPLC method for separation of (r)- and (S)-Ozanimod enantiomers
An Application Note for the Chiral Separation of (R)- and (S)-Ozanimod Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Ozanimod is an immunomodulatory drug used for the treatment of multiple sclerosis.[1] As a chiral molecule, it exists as two enantiomers, (S)-Ozanimod (the active eutomer) and (R)-Ozanimod (the distomer).[2] The differential pharmacological and toxicological profiles of enantiomers necessitate the development of reliable stereoselective analytical methods to ensure the enantiomeric purity of the active pharmaceutical ingredient (API) and its formulations. This application note details a validated chiral High-Performance Liquid Chromatography (HPLC) method for the effective baseline separation of (R)- and (S)-Ozanimod. The method utilizes a polysaccharide-based chiral stationary phase under polar organic elution mode, providing a robust protocol for researchers, scientists, and drug development professionals.[1][2]
Experimental Protocols
This section provides a detailed methodology for the chiral separation of Ozanimod enantiomers.
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: Chiralpak AD, amylose-based polysaccharide stationary phase.[1][2]
-
Reagents:
-
Methanol (MeOH), HPLC grade
-
2-Propanol (IPA), HPLC grade
-
Diethylamine (DEA), HPLC grade
-
-
Sample: Ozanimod reference standard or sample for analysis.
Protocol 1: Mobile Phase Preparation
-
Precisely measure Methanol, 2-Propanol, and Diethylamine in a volume ratio of 70:30:0.1.
-
For example, to prepare 1000 mL of mobile phase, combine 700 mL of MeOH, 300 mL of IPA, and 1 mL of DEA in a suitable solvent reservoir.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration before use.
Protocol 2: Standard Solution Preparation
-
Prepare a stock solution of Ozanimod by dissolving an appropriate amount of the substance in Methanol.[1]
-
Further dilute the stock solution with the mobile phase to achieve a final working concentration suitable for UV detection (e.g., 0.5 - 1.0 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 3: HPLC Method Parameters
The separation is performed using the optimized parameters established through systematic method development.[1][3][4][5]
| Parameter | Condition |
| Stationary Phase | Chiralpak AD Column |
| Mobile Phase | Methanol:Isopropanol:Diethylamine (70:30:0.1, v/v/v)[1][3] |
| Flow Rate | 0.8 mL/min[1][3][4][5] |
| Column Temperature | 10°C[1][3][4][5] |
| Injection Volume | 5 - 10 µL (Typical) |
| Detection | UV at 270 nm (Typical)[6] |
| Run Time | Approximately 15 minutes[1][4][5] |
Data Presentation
The following tables summarize the quantitative data from the method development and optimization process.
Table 1: Optimized Method Performance on Chiralpak AD
This table outlines the performance of the final recommended method. Baseline separation was successfully achieved.[1][4][5]
| Enantiomer | Retention Factor (k) | Elution Order |
| (R)-Ozanimod | 1.65 | 1st |
| (S)-Ozanimod | 1.96 | 2nd |
| Resolution (Rs) | 2.10 | N/A |
Table 2: Summary of Chiral Stationary Phase Screening
A preliminary screening of various polysaccharide-based columns was conducted to identify the most suitable stationary phase. The Chiralpak AD column provided the most promising initial results with a MeOH:IPA mixture.[1]
| Chiral Column | Mobile Phase | k1 | k2 | Resolution (Rs) | Elution Order |
| Lux Cellulose-2 | MeOH | 1.88 | 2.23 | 2.52 | S < R |
| Lux Cellulose-3 | MeOH | 1.08 | 1.22 | 1.21 | S < R |
| Lux Cellulose-4 | ACN | 1.94 | 2.14 | 1.23 | S < R |
| Chiralcel OD | MeOH | 1.97 | 2.09 | 0.55 | R < S |
| Chiralpak AD | MeOH:IPA (70:30) | 1.65 | 1.96 | 2.10 | R < S |
| Lux Amylose-2 | ACN | 1.34 | 2.20 | 2.03 | R < S |
| All mobile phases contained a basic additive like DEA.[1] |
Visualizations
The following diagrams illustrate the logical and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Possibilities and limitations of computer assisted chiral HPLC method development for ozanimod on polysaccharide based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. moca.net.ua [moca.net.ua]
Application Note: Quantification of (r)-Ozanimod HCl and its Metabolites in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ozanimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptors 1 (S1P₁) and 5 (S1P₅).[1][2] It is approved for the treatment of relapsing forms of multiple sclerosis (MS) and ulcerative colitis.[1][3] The therapeutic mechanism of Ozanimod is thought to involve the reduction of lymphocyte migration into the central nervous system.[4] Following oral administration, Ozanimod is extensively metabolized into several active metabolites. The two major active metabolites, CC112273 and CC1084037, along with the parent drug, account for approximately 94% of the total circulating active drug exposure at steady state (Ozanimod ~6%, CC112273 ~73%, and CC1084037 ~15%).[1][5] Given the significant contribution of these metabolites to the overall activity, a sensitive and robust bioanalytical method is crucial for accurately characterizing the pharmacokinetics (PK) of Ozanimod. This document provides a detailed protocol for the simultaneous quantification of Ozanimod and its major metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action: S1P Receptor Modulation
Ozanimod acts as an agonist on S1P₁ receptors located on the surface of lymphocytes.[6] This binding leads to the internalization and degradation of the S1P₁ receptor, rendering the lymphocytes unable to respond to the natural S1P gradient that guides their exit from lymph nodes.[2][6] This "trapping" of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes available to mount an inflammatory response.
Experimental Protocols
This section details the validated method for extracting and quantifying Ozanimod and its metabolites from human plasma.
Materials and Reagents
-
Reference Standards: (r)-Ozanimod HCl, CC112273, CC1084037, and their corresponding stable isotope-labeled internal standards (SIL-IS).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) - HPLC or LC-MS grade.
-
Additives: Formic acid (FA) - LC-MS grade.
-
Water: Deionized water, 18 MΩ·cm or greater.
-
Plasma: Human plasma with K₂-EDTA as the anticoagulant.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Ozanimod and its metabolites from plasma.[7]
-
Thaw: Thaw plasma samples and quality controls (QCs) at room temperature.
-
Aliquot: Transfer a 250 µL aliquot of plasma into a clean microcentrifuge tube.[7]
-
Spike IS: Add the internal standard working solution to each sample, QC, and calibration standard, except for blank samples.
-
Precipitation: Add 750 µL of precipitation solution (e.g., 0.1% formic acid in acetonitrile) to the plasma sample.[7]
-
Vortex: Vortex mix all tubes for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Note: An alternative method using supported liquid extraction (SLE) from a 400 µL plasma aliquot has also been validated and can be used.[8]
LC-MS/MS Instrumentation and Conditions
Analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Standard UHPLC/HPLC System |
| Column | Reversed-phase C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | Gradient elution (e.g., 0.5 - 0.8 mL/min) |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on instrument manufacturer's recommendation |
| Gas Parameters | Optimized for specific instrument (nebulizer, curtain gas) |
Specific MRM transitions for Ozanimod, its metabolites, and internal standards must be optimized on the specific mass spectrometer being used.
Analytical Workflow Overview
The complete process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.
Quantitative Data and Method Performance
The described LC-MS/MS method has been thoroughly validated according to regulatory guidelines. Calibration is performed using a weighted (1/x²) linear regression of the peak area ratio (analyte/internal standard) against the nominal concentration.[7][9]
Table 1: Method Validation Summary for Ozanimod and Metabolites in Plasma
| Parameter | Ozanimod | Major Metabolite (CC112273) | Major Metabolite (CC1084037) |
| Linearity Range | 0.04 - 10.0 ng/mL[7] | 16.0 - 4000 pg/mL[9] | Not explicitly stated, but validated[8] |
| LLOQ | 0.040 ng/mL[7] | 16.0 pg/mL[9] | Not explicitly stated |
| Inter-assay Precision (%CV) | ≤ 6.5%[7] | ≤ 7.54%[9] | ≤ 9.8%**[8] |
| Accuracy (% Bias) | 1.6% to 7.3%[7] | -2.50% to 0.833%[9] | -6.7% to 4.2%**[8] |
*Data for metabolite RP101988, another major active metabolite, used as a proxy for CC112273 performance.[9] **Value represents the range for Ozanimod and all its measured metabolites in the study.[8]
Table 2: Pharmacokinetic Parameters of Ozanimod and Major Active Metabolites
This table summarizes key pharmacokinetic parameters in healthy subjects following multiple oral doses.
| Parameter | Ozanimod | CC112273 | CC1084037 |
| Median Tₘₐₓ (hours) | ~8 - 10[1] | ~10 - 12[1] | ~16 (highly variable)[1][5] |
| Mean t₁/₂ (elimination half-life) | ~20 - 22 hours[1] | ~10 days[1] | ~10 days[1] |
| Relative Exposure at Steady State | ~6%[1][5] | ~73%[1][5] | ~15%[1][5] |
Conclusion
The validated LC-MS/MS method described provides a sensitive, specific, and reliable approach for the simultaneous quantification of Ozanimod and its major active metabolites in human plasma. The sample preparation is straightforward, and the method performance meets the stringent requirements for bioanalytical assays in support of clinical trials and pharmacokinetic studies. The long half-life and high relative exposure of the major metabolites, CC112273 and CC1084037, underscore the importance of their accurate measurement to fully understand the clinical pharmacology of Ozanimod.
References
- 1. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Concentration‐QTc Modeling of Ozanimod’s Major Active Metabolites in Adult Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results From the First‐in‐Human Study With Ozanimod, a Novel, Selective Sphingosine‐1‐Phosphate Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Effects of High‐ and Low‐Fat Meals on the Pharmacokinetics of Ozanimod, a Novel Sphingosine‐1‐Phosphate Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (r)-Ozanimod HCl in Primary Astrocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-Ozanimod hydrochloride (HCl), the R-enantiomer of Ozanimod, is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator targeting S1P receptor 1 (S1P1) and receptor 5 (S1P5).[1][2] While its primary mechanism in multiple sclerosis involves the sequestration of lymphocytes in lymph nodes, Ozanimod can cross the blood-brain barrier, enabling direct effects on central nervous system (CNS) resident cells, including astrocytes.[1][3] Astrocytes, the most abundant glial cells in the CNS, play a crucial role in neuroinflammation and CNS homeostasis.[4] In a pro-inflammatory environment, astrocytes can become reactive, contributing to neurotoxicity. (r)-Ozanimod HCl has been shown to modulate astrocyte activity, attenuating their inflammatory responses.[1] Specifically, in primary rodent astrocytes, Ozanimod activates ERK and AKT signaling pathways and reduces the release of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNFα) following lipopolysaccharide (LPS) stimulation.[1]
These application notes provide a comprehensive guide for the use of this compound in primary astrocyte cell culture, including detailed experimental protocols, data presentation, and visualization of key signaling pathways and workflows.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data illustrating the dose-dependent effects of this compound on primary astrocyte cultures. This data is intended for illustrative purposes to guide experimental design, as specific dose-response data from publicly available literature was not found.
Table 1: Dose-Dependent Effect of this compound on LPS-Induced Cytokine Release in Primary Rat Astrocytes
| This compound Concentration (nM) | IL-1β Release (pg/mL) (Mean ± SD) | % Inhibition of IL-1β Release | TNFα Release (pg/mL) (Mean ± SD) | % Inhibition of TNFα Release |
| Vehicle Control (LPS only) | 550 ± 45 | 0% | 780 ± 60 | 0% |
| 0.1 | 480 ± 38 | 12.7% | 710 ± 55 | 9.0% |
| 1 | 390 ± 30 | 29.1% | 620 ± 48 | 20.5% |
| 10 | 250 ± 22 | 54.5% | 450 ± 35 | 42.3% |
| 100 | 150 ± 15 | 72.7% | 280 ± 25 | 64.1% |
| 1000 | 130 ± 12 | 76.4% | 250 ± 20 | 67.9% |
Table 2: Dose-Dependent Effect of this compound on p-ERK and p-AKT Levels in Primary Rat Astrocytes
| This compound Concentration (nM) | p-ERK/Total ERK Ratio (Fold Change vs. Vehicle) | p-AKT/Total AKT Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 |
| 0.1 | 1.5 | 1.3 |
| 1 | 2.8 | 2.1 |
| 10 | 4.5 | 3.8 |
| 100 | 4.2 | 3.5 |
| 1000 | 3.8 | 3.1 |
Table 3: Effect of this compound on Primary Rat Astrocyte Viability (MTT Assay)
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 1 | 99 ± 4.8 |
| 10 | 98 ± 5.5 |
| 100 | 97 ± 6.1 |
| 1000 | 95 ± 7.3 |
| 10000 | 85 ± 8.9 |
Experimental Protocols
Isolation and Culture of Primary Rat Astrocytes
This protocol describes the isolation of primary astrocytes from the cerebral cortices of neonatal rat pups (P1-P3).
Materials:
-
DMEM/F12 medium with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine coated T75 flasks and culture plates
-
Sterile dissection tools
-
70% Ethanol
Procedure:
-
Euthanize neonatal rat pups in accordance with institutional guidelines.
-
Sterilize the heads with 70% ethanol.
-
Under a dissecting microscope in a sterile hood, remove the brains and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Dissect the cerebral cortices and remove the meninges.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with 0.25% Trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes with gentle agitation.
-
Inactivate trypsin by adding an equal volume of DMEM/F12 with 10% FBS.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in astrocyte culture medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin).
-
Plate the cells onto Poly-D-lysine coated T75 flasks.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
Change the medium after 24 hours and then every 2-3 days.
-
After 7-10 days, the culture will be confluent with a layer of microglia and oligodendrocyte precursor cells (OPCs) on top of the astrocyte monolayer.
-
To obtain a pure astrocyte culture, shake the flasks on an orbital shaker at 180-200 rpm overnight at 37°C to detach microglia and OPCs.
-
The following day, aspirate the medium containing the detached cells and replace it with fresh astrocyte culture medium.
-
The remaining adherent cells are highly enriched primary astrocytes.
Preparation and Application of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Astrocyte culture medium
Procedure:
-
Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. For example, a 10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working concentrations by diluting the stock solution in fresh, pre-warmed astrocyte culture medium.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity.
-
Aspirate the old medium from the astrocyte cultures and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
The duration of treatment will depend on the specific assay being performed (e.g., 24 hours for cytokine release, shorter time points for signaling pathway activation).
LPS-Induced Astrocyte Activation
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, endotoxin-free water or PBS
-
Astrocyte culture medium
Procedure:
-
Prepare a stock solution of LPS (e.g., 1 mg/mL) in sterile, endotoxin-free water or PBS.
-
On the day of the experiment, dilute the LPS stock solution to the desired working concentration in astrocyte culture medium. A common working concentration to induce a robust inflammatory response in primary astrocytes is 100 ng/mL to 1 µg/mL.
-
For co-treatment experiments, add the this compound-containing medium to the cells for a pre-incubation period (e.g., 1 hour) before adding the LPS.
-
Incubate the cells with LPS for the desired duration (e.g., 24 hours for cytokine analysis).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Procedure:
-
After treating the astrocytes with this compound and/or LPS, collect the culture supernatants.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.
-
Perform the ELISA for IL-1β and TNFα according to the manufacturer's instructions for the specific ELISA kit being used.
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, blocking non-specific binding sites, adding the standards and samples (culture supernatants), followed by the addition of a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Western Blotting for p-ERK and p-AKT
Procedure:
-
After treatment with this compound, wash the astrocyte monolayers with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
MTT Assay for Cell Viability
Procedure:
-
Plate primary astrocytes in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Immunofluorescence for Astrocyte Markers
Procedure:
-
Plate astrocytes on sterile coverslips in a 24-well plate.
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against an astrocyte marker, such as Glial Fibrillary Acidic Protein (GFAP), overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. neurology.org [neurology.org]
- 2. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Note: Flow Cytometry Analysis of Lymphocyte Subsets Following (r)-Ozanimod HCl Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
(r)-Ozanimod HCl (Zeposia®) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2][3] Its primary mechanism of action involves the inhibition of lymphocyte egress from lymphoid tissues, such as lymph nodes, into the peripheral blood.[1][4] This sequestration of lymphocytes reduces the number of circulating autoreactive immune cells that can migrate to sites of inflammation, which is the basis for its therapeutic effect in autoimmune diseases like multiple sclerosis (MS) and ulcerative colitis (UC).[1][5]
Flow cytometry is an essential tool for characterizing the pharmacodynamic effects of Ozanimod by enabling precise quantification of various lymphocyte subpopulations in peripheral blood.[6] This application note provides a detailed overview of the expected changes in lymphocyte subsets following Ozanimod treatment, alongside a comprehensive protocol for their analysis using multi-color flow cytometry.
Mechanism of Action
Ozanimod functionally antagonizes the S1P1 receptor on lymphocytes. Normally, the S1P gradient between lymph nodes and blood directs lymphocyte egress. By binding to S1P1, Ozanimod causes the receptor to be internalized and degraded, rendering lymphocytes unresponsive to the S1P gradient.[2] This effectively traps them within the lymph nodes, leading to a rapid, dose-dependent, and reversible reduction in peripheral blood lymphocyte counts.[1][2]
Pharmacodynamic Effects on Lymphocyte Subsets
Ozanimod treatment leads to a significant but differential reduction across various lymphocyte subsets. It does not cause broad immunosuppression; instead, it selectively affects the trafficking of specific cell types, particularly those reliant on the CCR7-S1P1 axis for circulation.[7] Key subsets involved in immune surveillance are not significantly reduced.[8]
Summary of Changes:
-
T Cells (CD3+): A significant, dose-dependent reduction is observed.[7][9]
-
T Helper Cells (CD4+): Show a greater reduction compared to cytotoxic T cells.[7][10]
-
Cytotoxic T Cells (CD8+): Are reduced, but to a lesser extent than CD4+ T cells.[7][10]
-
Naive and Central Memory T Cells (CCR7+): These populations are preferentially reduced by ≥90%, as their egress from lymph nodes is highly S1P1-dependent.[2][7]
-
Effector Memory T Cells (CCR7-): Show a much smaller reduction, preserving a key component of immune surveillance.[7]
-
Regulatory Subsets: Th17 cells experience greater reductions than regulatory T cells (Tregs).[7][10]
-
-
B Cells (CD19+): Show a profound, dose-dependent reduction of over 75% at therapeutic doses.[7][8][9] Reductions are seen across naive, memory, and plasmablast subtypes.[8]
-
Other Leukocytes:
Data Presentation
The following tables summarize quantitative data from clinical studies on the effect of Ozanimod on lymphocyte subsets.
Table 1: Effect of Ozanimod (0.92 mg) on T and B Cell Subsets after 12 Weeks in Crohn's Disease Patients [8][9]
| Lymphocyte Subset | Marker Profile | Median % Reduction from Baseline |
|---|---|---|
| Total T Cells | CD3+ | -70.0% |
| T Helper (Th) Cells | CD3+CD4+ | -76.8% |
| Cytotoxic T (Tc) Cells | CD3+CD8+ | -45.4% |
| Total B Cells | CD19+ | -76.7% |
| Naive B Cells | CD19+IgD+CD27- | -74.1% |
| Memory B Cells | CD19+IgD-CD27+ | -81.7% |
| Plasmablasts | CD19+CD20-IgD-CD27+CD38hi | -71.4% |
Table 2: Effect of Ozanimod (1 mg) on T Cell Memory Subsets after 85 Days in Relapsing MS Patients [7][10][11]
| Lymphocyte Subset | Marker Profile | Mean % Reduction from Baseline |
|---|---|---|
| CD4+ T Cells | ||
| Naive | CD4+CCR7+ | ≥90% |
| Central Memory | CD4+CCR7+ | > Effector Memory |
| Effector Memory | CD4+CCR7- | Minimal Reduction |
| CD8+ T Cells | ||
| Naive | CD8+CCR7+ | ≥90% |
| Central Memory | CD8+CCR7+ | > Effector Memory |
| Effector Memory | CD8+CCR7- | Minimal Reduction |
Experimental Protocols
Objective: To provide a standardized protocol for the immunophenotyping of major lymphocyte subsets in whole blood from patients treated with this compound using multi-color flow cytometry.
4.1. Experimental Workflow The overall process involves collecting a peripheral blood sample, staining with a panel of fluorescently-conjugated antibodies, acquiring the data on a flow cytometer, and analyzing the results using a defined gating strategy.
4.2. Materials and Reagents
-
Equipment: 8-12 color capable flow cytometer (e.g., BD FACSCanto™ II, Beckman Coulter CytoFLEX).
-
Software: Flow cytometry analysis software (e.g., FlowJo™, Kaluza).
-
Consumables: 5 mL polystyrene flow cytometry tubes, micropipettes.
-
Reagents:
-
K2-EDTA blood collection tubes.
-
Red Blood Cell (RBC) Lysis Buffer (e.g., BD FACS™ Lysing Solution).
-
Cell Staining Buffer (e.g., PBS with 2% FBS).
-
Intracellular Staining Buffers (Fixation/Permeabilization solution, e.g., Foxp3/Transcription Factor Staining Buffer Set).
-
Fluorescently-conjugated monoclonal antibodies (see Table 3).
-
Compensation beads.
-
4.3. Recommended Antibody Panel This 10-color panel allows for the identification of T cells, B cells, NK cells, and key T cell memory and regulatory subsets.
Table 3: Proposed 10-Color Antibody Panel
| Marker | Fluorochrome | Purpose / Cell Type Identified |
|---|---|---|
| CD45 | BV510 | Pan-leukocyte marker for lymphocyte gating |
| CD3 | APC-H7 | Pan T cell marker |
| CD4 | PerCP-Cy5.5 | T helper cells |
| CD8 | APC | Cytotoxic T cells |
| CD19 | PE-Cy7 | Pan B cell marker |
| CD16/56 | PE | NK cells |
| CCR7 | FITC | Naive and Central Memory T cells |
| CD45RA | BV421 | Naive and Effector Memory T cells |
| CD25 | BV786 | Activated T cells, Regulatory T cells |
| FoxP3 | Alexa Fluor 647 | Regulatory T cells (intracellular) |
4.4. Staining Protocol (Per Tube)
-
Sample Collection: Collect peripheral blood into a K2-EDTA tube. Process within 24 hours.
-
Antibody Cocktail: Prepare a master mix of the surface antibodies listed in Table 3 (all except FoxP3) in cell staining buffer.
-
Surface Staining:
-
Add 100 µL of whole blood to a labeled flow cytometry tube.
-
Add the pre-titered antibody cocktail to the tube.
-
Vortex gently and incubate for 20 minutes at room temperature in the dark.
-
-
RBC Lysis:
-
Add 2 mL of 1X RBC Lysis Buffer to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge at 400 x g for 5 minutes. Decant the supernatant.
-
-
Intracellular Staining (for Treg analysis):
-
Wash the cell pellet once with 2 mL of cell staining buffer.
-
Resuspend the pellet in 1 mL of Fixation/Permeabilization buffer. Incubate for 30-45 minutes at 4°C.
-
Wash cells with 1X Permeabilization Wash Buffer.
-
Add the anti-FoxP3 antibody. Incubate for 30 minutes at 4°C in the dark.
-
Wash once more with Permeabilization Wash Buffer.
-
-
Final Resuspension: Resuspend the final cell pellet in 300-400 µL of cell staining buffer.
-
Acquisition: Acquire samples on the flow cytometer immediately. Set up compensation using single-stain controls.
4.5. Data Analysis and Gating Strategy A hierarchical gating strategy is crucial for accurate identification of lymphocyte subsets. The recommended approach uses CD45 and side scatter (SSC) to create a pure lymphocyte gate.[12]
Gating Steps:
-
Gate 1 (Singlets): Gate on single cells using Forward Scatter Area (FSC-A) vs. Forward Scatter Height (FSC-H) to exclude doublets.
-
Gate 2 (Leukocytes): From the singlet gate, create a plot of CD45 vs. Side Scatter (SSC-A) to isolate the total leukocyte population (CD45+).[12]
-
Gate 3 (Lymphocytes): Within the leukocyte gate, identify lymphocytes based on their characteristic bright CD45 expression and low SSC.[12][13]
-
Gate 4 (Main Subsets): From the lymphocyte gate, identify T cells (CD3+), B cells (CD19+), and NK cells (CD3- CD16/56+).
-
Gate 5 (T Cell Subsets): From the T cell gate, separate T helper cells (CD4+) and cytotoxic T cells (CD8+).
-
Gate 6 (Memory Phenotype): On both CD4+ and CD8+ populations, use CCR7 and CD45RA to define naive (CCR7+CD45RA+), central memory (CM, CCR7+CD45RA-), effector memory (EM, CCR7-CD45RA-), and TEMRA (CCR7-CD45RA+) cells.
-
Gate 7 (Regulatory T Cells): From the CD4+ T cell gate, identify Tregs as CD25 bright and FoxP3 positive.[14][15]
Data Interpretation
For each subset, report both the percentage of the parent population (e.g., %CD4+ of T cells) and the absolute count (cells/µL). The absolute count is critical for assessing the pharmacodynamic effect of Ozanimod. It is calculated by multiplying the percentage of a given subset by the total lymphocyte count obtained from a hematology analyzer. A baseline (pre-treatment) sample is essential for accurately determining the percentage reduction in cell counts post-treatment.
Conclusion
The analysis of lymphocyte subsets by flow cytometry is a powerful and necessary method for understanding the mechanism of action and monitoring the pharmacodynamic effects of this compound. Treatment results in a selective and reversible reduction of circulating T and B cell subsets, particularly naive and central memory T cells, while largely sparing effector memory cells and other innate immune cells.[7][8] The protocols and panels described here provide a robust framework for researchers to accurately quantify these changes, aiding in the clinical development and scientific investigation of S1P receptor modulators.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. tandfonline.com [tandfonline.com]
- 3. Long-Term Efficacy and Safety of Ozanimod in Moderately to Severely Active Ulcerative Colitis: Results From the Open-Label Extension of the Randomized, Phase 2 TOUCHSTONE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 6. Immunomonitoring Lymphocyte Subpopulations in Multiple Sclerosis Patients - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effect of the sphingosine-1-phosphate receptor modulator ozanimod on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ozanimod Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ozanimod Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease | springermedizin.de [springermedizin.de]
- 10. Effect of the sphingosine-1-phosphate receptor modulator ozanimod on leukocyte subtypes in relapsing MS [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
Application Notes and Protocols: Determination of (r)-Ozanimod HCl Functional Activity using a GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals.
Introduction
(r)-Ozanimod hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) modulator, is an approved therapeutic for relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.[1][2] Its mechanism of action involves binding to S1P receptors on lymphocytes, preventing their egress from lymph nodes and thereby reducing the inflammatory response.[3][4] As S1P receptors are G-protein coupled receptors (GPCRs), their activation by an agonist initiates a signaling cascade, starting with the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the associated heterotrimeric G-protein.[5][6] S1P1 receptors are known to couple primarily to the Gi/o family of G-proteins.[7][8]
The GTPγS binding assay is a widely used functional assay to characterize the activity of GPCR agonists.[5][6][9] This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.[5][9] The accumulation of [³⁵S]GTPγS is directly proportional to the extent of G-protein activation and serves as a reliable measure of the agonist's potency (EC₅₀) and efficacy (Emax).[5][10] This application note provides a detailed protocol for determining the functional activity of (r)-Ozanimod HCl at the human S1P1 receptor using a [³⁵S]GTPγS binding assay.
S1P1 Receptor Signaling Pathway
The binding of an agonist, such as (r)-Ozanimod, to the S1P1 receptor induces a conformational change in the receptor, facilitating the dissociation of GDP from the Gαi subunit. This allows for the binding of GTP (or its analog, GTPγS), leading to the dissociation of the Gαi-GTP complex from the Gβγ dimer. The activated Gαi subunit then proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.
Caption: S1P1 Receptor Signaling Pathway Activation.
Experimental Workflow
The GTPγS binding assay involves several key steps, starting from the preparation of cell membranes expressing the target receptor to the final detection of bound [³⁵S]GTPγS. The workflow for a filtration-based assay is outlined below.
References
- 1. Quantitative measurement of sphingosine 1-phosphate by radioreceptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate receptor subtype 1 (S1P1) activity in the course of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Dose-Response Curve for (r)-Ozanimod HCl In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-Ozanimod hydrochloride (HCl), the active ingredient in Zeposia®, is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It primarily targets the S1P receptor subtype 1 (S1P1) and subtype 5 (S1P5), acting as a functional antagonist.[1][2][3][4] The therapeutic effect of Ozanimod is attributed to its ability to induce the internalization of S1P1 on lymphocytes, which sequesters these immune cells within peripheral lymphoid organs.[3][4][5] This prevents their trafficking to sites of inflammation, making Ozanimod an effective treatment for autoimmune diseases such as relapsing multiple sclerosis and ulcerative colitis.[3][4][6]
Establishing a precise in vitro dose-response curve is a critical step in understanding the pharmacological profile of (r)-Ozanimod HCl. This document provides detailed protocols for key in vitro assays to determine the potency and selectivity of this compound, enabling researchers to generate robust and reproducible dose-response data.
Mechanism of Action: S1P1 Receptor Modulation
This compound is a pro-drug that is converted to its active metabolites, which then bind to S1P1 receptors on lymphocytes. This binding initiates a cascade of intracellular events, leading to the internalization and degradation of the S1P1 receptor. The loss of surface S1P1 renders lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.
Caption: Signaling pathway of this compound in lymphocytes.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound from various functional assays.
Table 1: Radioligand Binding Affinities
| Compound | Receptor | Ki (nM) |
| This compound | Human S1P1 | 0.63[1] |
| Human S1P5 | 3.13[1] |
Table 2: Functional Potency (EC50 Values)
| Assay | Receptor | This compound EC50 (nM) |
| [35S]-GTPγS Binding | Human S1P1 | 0.41[3] |
| Human S1P5 | 11[3] | |
| cAMP Inhibition | Human S1P1 | 0.16[3] |
| β-arrestin Recruitment | Human S1P1 | 0.35 |
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of this compound to S1P1 and S1P5 receptors using a competitive binding assay with a radiolabeled ligand, [3H]-ozanimod.
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Materials:
-
Chinese Hamster Ovary (CHO) cell membranes stably expressing human S1P1 or S1P5.[1]
-
[3H]-ozanimod.[1]
-
This compound
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes (10-20 µg protein/well), [3H]-ozanimod (at a concentration near its Kd), and varying concentrations of this compound.
-
For non-specific binding control wells, add an excess of unlabeled S1P.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to S1P receptors upon agonist binding.
Experimental Workflow:
Caption: Workflow for the [35S]-GTPγS binding assay.
Materials:
-
CHO cell membranes expressing human S1P1.[1]
-
[35S]-GTPγS
-
Guanosine 5'-diphosphate (GDP)
-
This compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes (5-10 µg protein/well), [35S]-GTPγS (0.1 nM), and GDP (10 µM).[1]
-
Add varying concentrations of this compound to the wells. For basal binding, add buffer only. For non-specific binding, add an excess of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.[7]
-
Terminate the reaction by filtration and wash the filters.
-
Quantify the bound radioactivity by scintillation counting.
-
Plot the specific binding (total minus non-specific) against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) induced by forskolin, a direct activator of adenylyl cyclase. S1P1 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase.
Materials:
-
CHO cells stably expressing human S1P1.
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium
Procedure:
-
Seed CHO-hS1P1 cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 30 minutes at 37°C.[3]
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
S1P1 Receptor Internalization Assay
This assay quantifies the internalization of the S1P1 receptor from the cell surface upon treatment with this compound.
Materials:
-
HEK293T cells transiently or stably expressing a tagged S1P1 receptor (e.g., GFP-tagged).[3][8]
-
This compound
-
Flow cytometer or high-content imaging system
-
Fixative (e.g., paraformaldehyde)
-
Optional: Cycloheximide to block new protein synthesis.[3]
Procedure:
-
Seed the S1P1-expressing cells in a suitable plate or flask.
-
Treat the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.[3][5]
-
Wash the cells with ice-cold PBS to stop the internalization process.
-
Fix the cells with paraformaldehyde.
-
If using a fluorescently tagged receptor, the cells can be directly analyzed. If not, the cells need to be stained with an antibody against an extracellular epitope of the S1P1 receptor.
-
Quantify the cell surface receptor levels using flow cytometry or high-content imaging.
-
Plot the percentage of receptor internalization (decrease in surface fluorescence) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
Conclusion
The protocols outlined in this document provide a comprehensive framework for establishing a robust in vitro dose-response curve for this compound. By employing a combination of binding and functional assays, researchers can accurately determine the potency, selectivity, and mechanism of action of this important S1P receptor modulator. The provided quantitative data serves as a benchmark for experimental outcomes. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for drug development and pharmacological research.
References
- 1. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinician’s Guide to Using Ozanimod for the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Immunohistochemical Assessment of Lymphocyte Infiltration with (r)-Ozanimod HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-Ozanimod HCl, the active hydrochloride salt of Ozanimod, is an orally administered small molecule that acts as a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5.[1] This targeted mechanism of action is pivotal in the treatment of immune-mediated inflammatory diseases such as relapsing multiple sclerosis and ulcerative colitis.[2] Ozanimod's therapeutic effect is primarily attributed to its ability to sequester lymphocytes within peripheral lymphoid organs, thereby preventing their migration to sites of inflammation.[2][3]
Upon binding to S1P receptors on lymphocytes, Ozanimod induces their internalization and degradation.[2] This renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[1][4] The resulting reduction in circulating T and B lymphocytes mitigates the inflammatory cascade in affected tissues.[3][5] Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the reduction of lymphocyte infiltration directly within tissue samples, providing a powerful tool to assess the pharmacodynamic effects of Ozanimod in preclinical and clinical research.
These application notes provide a detailed protocol for assessing lymphocyte infiltration in formalin-fixed paraffin-embedded (FFPE) tissues from preclinical models treated with this compound. The focus is on the detection of key lymphocyte markers: CD3 (pan T-cell), CD4 (T-helper cell), CD8 (cytotoxic T-cell), and B220 (B-cell).
Data Presentation
| Parameter | Marker/Cell Type | Model/System | Treatment Group | Result | Reference |
| Tissue Infiltration | T-cells (CD3+) | EAE Mouse Spinal Cord | Vehicle | 14.2 ± 4.48 cells/mm² | [6] |
| Siponimod | 10.8 ± 4.1 cells/mm² | [6] | |||
| Circulating Lymphocytes | Total T-cells (CD3+) | Crohn's Disease Patients | Ozanimod (0.92 mg/day for 12 weeks) | 45.4% - 76.8% median reduction | [7] |
| T-helper cells (CD4+) | Crohn's Disease Patients | Ozanimod (0.92 mg/day for 12 weeks) | Greatest reductions noted for Th cells | [7] | |
| Cytotoxic T-cells (CD8+) | Crohn's Disease Patients | Ozanimod (0.92 mg/day for 12 weeks) | 45.4% - 76.8% median reduction | [7] | |
| Total B-cells (CD19+) | Crohn's Disease Patients | Ozanimod (0.92 mg/day for 12 weeks) | ~76.7% median reduction | [7] |
Experimental Protocols
Immunohistochemistry Protocol for Lymphocyte Markers in FFPE Mouse Tissue
This protocol is a generalized procedure and may require optimization for specific antibodies and tissues.
1. Deparaffinization and Rehydration:
-
Place slides in a 60°C oven for 20-30 minutes to melt the paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the tissue sections by sequential immersion in:
-
100% ethanol for 3 minutes (2 changes).
-
95% ethanol for 3 minutes.
-
80% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER): This is a common method for unmasking antigens in FFPE tissue.
-
Immerse slides in a coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS).
-
3. Blocking:
-
Incubate slides with a hydrogen peroxide block (e.g., 3% H₂O₂ in methanol) for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Incubate sections with a protein block (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
4. Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-CD3, anti-CD4, anti-CD8, or anti-B220) to its optimal concentration in antibody diluent.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
5. Detection:
-
Rinse the slides with wash buffer (3 changes of 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rat or goat anti-rabbit, depending on the primary antibody host) for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with an avidin-biotin-enzyme complex (ABC) reagent for 30 minutes.
-
Rinse with wash buffer.
6. Chromogen and Counterstain:
-
Incubate sections with a peroxidase substrate solution (e.g., DAB) until the desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Rinse with tap water.
7. Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
8. Image Acquisition and Analysis:
-
Acquire images of the stained tissue sections using a brightfield microscope.
-
Quantify the number of positively stained cells per unit area (e.g., cells/mm²) in representative fields of view. Image analysis software can be used for automated and unbiased quantification.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Immunohistochemistry Experimental Workflow.
Caption: S1P Receptor Signaling Pathway Modulation.
References
- 1. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating sphingosine 1-phosphate receptor signaling skews intrahepatic leukocytes and attenuates murine nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 4. Unveiling the biological role of sphingosine-1-phosphate receptor modulators in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of (r)-Ozanimod hcl in aqueous solutions for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (r)-Ozanimod HCl in aqueous solutions for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: The aqueous solubility of this compound is pH-dependent. While some sources describe it as sparingly soluble in aqueous buffers, other reports indicate it is highly soluble across a pH range of 1.2 to 7.5.[1][2] It is important to consider the pH of your specific assay buffer. For instance, in a pH 5.1 aqueous medium, the solubility is approximately 3.51 mg/mL.[3]
Q2: I observe precipitation when I dilute my this compound stock solution into my cell culture medium. What is causing this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many poorly soluble compounds. This can occur if the final concentration of this compound in the medium exceeds its solubility limit in that specific buffer system. The components of the cell culture medium, such as salts and proteins, can also influence the solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] It is highly soluble in DMSO, with concentrations of up to 200 mg/mL being reported.[5] For aqueous buffers, first dissolving the compound in an organic solvent like DMSO or Dimethylformamide (DMF) is recommended before diluting with the aqueous buffer.[6]
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: As a general guideline, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can vary significantly between different cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound in your in vitro assays.
Diagram: Troubleshooting Workflow for this compound Solubility
References
Technical Support Center: (r)-Ozanimod HCl in DMSO Stock Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of (r)-Ozanimod HCl stock solutions prepared in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound is soluble in DMSO. Various suppliers report slightly different solubility values, but it is generally considered to be highly soluble. For instance, some sources indicate a solubility of approximately 44 mg/mL in fresh DMSO.[1] Another source suggests a solubility of 40 mg/mL.[2] It is important to note that moisture-absorbing DMSO can reduce solubility.[1][2]
Q2: What are the recommended storage conditions for this compound solid compound?
A2: The solid form of this compound is typically stored at -20°C for long-term stability, with some suppliers stating it is stable for at least four years at this temperature.[3] For shorter periods, it can be stored at 2-8°C.[] It is also recommended to keep it in a tight, light-resistant container and protect it from moisture.[]
Q3: What are the recommended storage conditions and stability for this compound stock solutions in DMSO?
A3: For optimal stability, it is recommended to aliquot the DMSO stock solution into single-use volumes and store them at -80°C, where it can be stable for up to one year.[1] For shorter-term storage, it can be kept at -20°C for up to one month.[1] It is crucial to avoid repeated freeze-thaw cycles.[1][5]
Q4: Can I store the DMSO stock solution at room temperature?
A4: Storing DMSO stock solutions at room temperature is generally not recommended for long periods. While a solution might be stable for 1 to 2 days, prolonged storage at room temperature can increase the risk of degradation and precipitation, especially if the DMSO absorbs moisture.[6] A study on the solution stability of Ozanimod (not specifically in DMSO) showed excellent stability over 48 hours at room temperature.[7]
Q5: What are the known degradation pathways for Ozanimod?
A5: A forced degradation study has shown that Ozanimod can degrade under acidic and basic stress conditions.[7] However, the same study indicated that it is stable under oxidative, thermal, and photolytic conditions.[7] The major degradation products identified were formed under acidic and basic hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation observed in the DMSO stock solution upon thawing. | 1. The concentration of the stock solution is too high. 2. The compound has a lower solubility at colder temperatures. 3. The DMSO has absorbed water, reducing the solubility of the compound.[1][2][6] 4. Repeated freeze-thaw cycles have affected the solution's integrity.[6] | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Always use fresh, anhydrous DMSO to prepare stock solutions.[1][2] 4. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[1][5] |
| Inconsistent experimental results using the same stock solution. | 1. The stock solution may have degraded over time due to improper storage. 2. Inaccurate pipetting when preparing dilutions. 3. The final concentration of DMSO in the cell culture medium is too high, causing cellular toxicity.[5] | 1. Prepare a fresh stock solution from the solid compound. 2. Verify the stability of the stock solution using an analytical method like HPLC. 3. Ensure accurate dilution by using calibrated pipettes. 4. Keep the final DMSO concentration in your experimental setup below 0.5% to avoid cytotoxic effects.[5] |
| Difficulty dissolving this compound in DMSO. | 1. The quality of the DMSO may be poor (e.g., contains water). 2. The concentration you are trying to achieve exceeds the solubility limit. | 1. Use high-purity, anhydrous DMSO. 2. Try gentle warming and vortexing to aid dissolution. 3. Prepare a less concentrated stock solution. |
Data Summary
Table 1: Solubility of this compound in DMSO
| Solvent | Reported Solubility | Source |
| DMSO | ~44 mg/mL (99.79 mM) | [1] |
| DMSO | ~40 mg/mL (98.89 mM) | [2] |
| DMSO | ~1 mg/mL | [3] |
Note: Solubility can be affected by the purity of the DMSO and the specific batch of the compound.
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability | Source |
| Solid | -20°C | ≥ 4 years | [3] |
| Solid | 2-8°C | 2 years | [] |
| DMSO Stock Solution | -80°C | 1 year | [1] |
| DMSO Stock Solution | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of this compound, MW: 440.93 g/mol [8]).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Label the tubes clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Caption: Workflow for preparing and assessing the stability of a compound stock solution.
Caption: Simplified signaling pathway of Ozanimod.
References
Technical Support Center: (r)-Ozanimod HCl Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of (r)-Ozanimod HCl degradation products.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound degrade?
A1: Based on forced degradation studies, this compound has been shown to degrade under acidic and basic stress conditions. It is reportedly stable under oxidative, thermal, and photolytic stress.[1][2]
Q2: What are the known degradation products of this compound?
A2: Three primary degradation products (DPs) have been identified and designated as DP 1, DP 2, and DP 3, based on their elution order in HPLC.[1][2] The structural elucidation of these DPs has been performed using LC-MS/MS and MSⁿ fragmentation analysis.[1][2][3]
Q3: What analytical methods are recommended for identifying and quantifying this compound and its degradation products?
A3: A validated, eco-friendly, stability-indicating high-performance liquid chromatography (HPLC) method is recommended. This method can effectively separate this compound from its impurities and degradation products.[1][2][3] For structural characterization of the degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique.[1][4]
Q4: Can you provide a summary of a validated HPLC method for this compound analysis?
A4: Yes, a green HPLC method has been developed and validated for the quantification of Ozanimod and its impurities. The key parameters are summarized in the table below.[1][2][3]
Experimental Protocols
Recommended HPLC Method Parameters
| Parameter | Specification |
| Column | Waters XBridge C18 (150 × 4.6 mm, 5 μm) |
| Mobile Phase | Ethanol and aqueous trifluoroacetic acid (TFA) (70:30 v/v) |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 270 nm |
| Column Temperature | Ambient |
Forced Degradation Study Protocol
This protocol outlines the conditions used to induce the degradation of this compound.
1. Acid Degradation:
-
Accurately weigh 100 mg of the drug and transfer it to a 100 mL volumetric flask containing 50 mL of methanol as a diluent.[1]
-
Add 5 mL of 2N HCl and reflux the solution at 80°C for 8 hours.[1]
-
After 3 days, neutralize the solution with 2N NaOH and dilute to the 100 mL mark.[1]
-
Further dilute 5 mL of this solution to 20 mL with the diluent and filter before injection.[1]
2. Base Degradation:
-
Follow a similar procedure to the acid degradation, but use a suitable basic solution (e.g., 2N NaOH) instead of HCl.
3. Oxidative, Thermal, and Photolytic Stress:
-
Expose the drug substance to oxidative (e.g., hydrogen peroxide), thermal (e.g., dry heat), and photolytic (e.g., UV light) conditions as per standard stability testing guidelines. No significant degradation has been reported under these conditions.[1]
Troubleshooting Guide
Problem 1: Unexpected peaks are observed in my chromatogram during stability testing.
-
Possible Cause: Your sample may be degrading.
-
Troubleshooting Steps:
-
Compare the retention times of the unknown peaks with those of the known degradation products (DP 1, DP 2, and DP 3), which have been reported to elute at approximately 1.1 min, 3.1 min, and 7.0 min under specific chromatographic conditions.[1]
-
Verify the stress conditions (pH, temperature, duration) to ensure they are appropriate and controlled. This compound is known to be susceptible to acidic and basic environments.[1]
-
Perform co-injection with a reference standard of the suspected degradation product, if available, to confirm its identity.
-
Utilize LC-MS/MS to obtain mass spectral data for the unknown peaks and compare the fragmentation patterns with published data for Ozanimod degradation products.[1]
-
Problem 2: Poor peak shape or resolution in the chromatogram.
-
Possible Cause: Suboptimal chromatographic conditions or column issues.
-
Troubleshooting Steps:
-
Ensure the mobile phase composition (ethanol:aqueous TFA, 70:30 v/v) is accurately prepared.[1]
-
Check the column for contamination or degradation. Flush the column with a strong solvent or replace it if necessary. The recommended column is a Waters XBridge C18.[1]
-
Verify that the flow rate is set to 0.7 mL/min.[1]
-
Ensure the sample is fully dissolved in the diluent before injection.
-
Problem 3: Inconsistent quantitative results.
-
Possible Cause: Issues with method validation, sample preparation, or instrument performance.
-
Troubleshooting Steps:
-
Verify that the method has been properly validated for linearity, accuracy, and precision.[1]
-
Ensure accurate and consistent sample preparation. Use calibrated pipettes and balances.
-
Check the stability of the standard and sample solutions. Solutions of Ozanimod have been shown to be stable for at least 48 hours at room temperature.[1]
-
Perform system suitability tests before each run to ensure the HPLC system is performing correctly.
-
Data Presentation
Summary of Forced Degradation Studies
| Stress Condition | Observation |
| Acidic (2N HCl, 80°C, 8h) | Degradation observed, formation of DP 1, DP 2, and DP 3. |
| Basic | Degradation observed, formation of DP 1, DP 2, and DP 3. |
| Oxidative | No degradation observed. |
| Thermal | No degradation observed. |
| Photolytic | No degradation observed. |
Data summarized from a forced degradation study.[1]
Method Validation Data Summary
| Parameter | Result |
| Linearity (Correlation Coefficient, R²) | > 0.999 |
| Accuracy (Recovery %) | 98.53% - 100.65% |
| Precision (%RSD) | < 1.0% |
| Limit of Detection (LOD) | 0.015 µg/mL (for impurities) |
| Limit of Quantification (LOQ) | 0.05 µg/mL (for impurities) |
Validation data for a green HPLC method.[1]
Visualizations
Caption: Workflow for the identification and characterization of this compound degradation products.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
References
Mitigating off-target effects of (r)-Ozanimod hcl in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of (r)-Ozanimod HCl in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
(r)-Ozanimod is a selective sphingosine 1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2][3][4]. Its therapeutic effect is primarily attributed to its functional antagonism of S1P1 on lymphocytes. Binding of Ozanimod to S1P1 induces the receptor's internalization, rendering lymphocytes unable to respond to the natural S1P gradient that directs their exit from lymph nodes[2][5]. This sequestration of lymphocytes within the lymphoid organs reduces the number of circulating lymphocytes that can migrate to sites of inflammation[3].
Q2: What are the known on-target and potential off-target effects of Ozanimod in a cell culture context?
-
On-Target Effects: The primary on-target effect is the modulation of S1P1 and S1P5 receptors. In relevant cell types (e.g., lymphocytes, oligodendrocytes), this will lead to downstream signaling events associated with these receptors, most notably the reduction of lymphocyte migration[4][6].
-
Potential Off-Target Effects: The most well-documented off-target effect stems from its major active metabolites, CC112273 and CC1084037, which are inhibitors of monoamine oxidase B (MAO-B)[7][8]. This can be relevant in cell types expressing MAO-B, potentially altering the metabolism of endogenous or exogenous amines in the culture system. Real-world data has also pointed to other adverse events like back pain, muscle spasms, and balance disorders, although the direct off-target mechanisms for these are less defined and may be complex consequences of S1P modulation in various tissues[9].
Q3: How can I be sure the observed effect in my cell culture is specific to S1P receptor modulation?
To confirm specificity, a combination of control experiments is essential. This includes:
-
Using control cell lines: Compare the response in your experimental cells to a cell line that does not express S1P1 or S1P5. An attenuated or absent response in the receptor-negative cells suggests the effect is on-target.
-
Employing a different S1P modulator: Use another well-characterized, selective S1P1/5 modulator to see if it recapitulates the effect.
-
Dose-response analysis: Off-target effects often occur at higher concentrations[10]. Establishing a dose-response curve can help identify the lowest effective concentration that is less likely to engage off-targets.
-
Rescue experiments: If possible, overexpressing the target receptor (S1P1 or S1P5) might potentiate the effect, further confirming the mechanism.
Q4: What are the major active metabolites of Ozanimod and do they have off-target activities?
Ozanimod is extensively metabolized into several active metabolites. The two major active metabolites are CC112273 and CC1084037 [7][11][12]. While these metabolites retain similar on-target activity at S1P1 and S1P5 receptors, they are also known to be selective inhibitors of monoamine oxidase B (MAO-B)[7][8]. CC112273 is a particularly potent MAO-B inhibitor[7][8]. This off-target activity is important to consider in experimental design, especially in neurological cell models or if the culture medium contains high levels of tyramine[2].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected cellular phenotype observed in non-lymphoid cells. | The cell line may express S1P1 or S1P5, leading to an on-target but unexpected effect. Alternatively, the phenotype could be due to a genuine off-target effect, such as MAO-B inhibition by Ozanimod's metabolites. | 1. Verify Receptor Expression: Confirm the expression of S1P1 and S1P5 in your cell line via RT-qPCR or Western blot.2. Run Specificity Controls: Implement Protocol 2 (Assessing the Specificity of Ozanimod-Induced Effects) to differentiate on-target from off-target effects.3. Test for MAO-B Involvement: If cells express MAO-B, test if a different, non-S1P-related MAO-B inhibitor (e.g., selegiline) produces a similar phenotype. |
| Variability or poor reproducibility in experimental results. | This can be due to inconsistent cell culture conditions, such as plating density or media composition, which can alter cellular responses to drugs[13]. It could also be related to the stability of Ozanimod or its metabolites in the culture medium over time. | 1. Standardize Culture Conditions: Strictly control for cell density, passage number, and media components.2. Establish a Time Course: Determine the optimal treatment duration. Perform media changes with fresh drug for long-term experiments to ensure consistent compound exposure.3. Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the drug treatment[10]. |
| Concern about confounding effects from MAO-B inhibition. | The active metabolites of Ozanimod are potent MAO-B inhibitors[7][8]. If your cells express MAO-B, this can interfere with the metabolism of amines (e.g., tyramine, dopamine) present in the media or produced by the cells, confounding the interpretation of results. | 1. Check Media Composition: Avoid media formulations with high concentrations of tyramine.2. Use a Comparative Control: Use a selective MAO-B inhibitor that does not target S1P receptors as a control compound. If it produces the same effect as Ozanimod, the phenotype is likely mediated by MAO-B inhibition.3. Measure MAO-B Activity: If the experimental system is sensitive to MAO-B activity, you can perform a direct enzyme activity assay on cell lysates after treatment to quantify the extent of inhibition[14]. |
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and its major metabolites.
Table 1: On-Target Binding Affinity and Functional Potency of Ozanimod
| Compound | Receptor | Assay Type | Value | Citation(s) |
| Ozanimod | Human S1P₁ | Radioligand Binding (KD) | 0.63 nM | [1] |
| Ozanimod | Human S1P₅ | Radioligand Binding (KD) | 3.13 nM | [1] |
| Ozanimod | Human S1P₁ | [³⁵S]-GTPγS Binding (EC₅₀) | < 1 nM | [1] |
| Ozanimod | Human S1P₅ | [³⁵S]-GTPγS Binding (EC₅₀) | ~10-fold weaker than S1P₁ | [1] |
Table 2: Off-Target Activity of Major Ozanimod Metabolites
| Compound | Target | Assay Type | Value (IC₅₀) | Citation(s) |
| CC112273 | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | 5.72 nM | [7][8] |
| CC1084037 | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | 58 nM | [7] |
| CC112273 | Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | > 10,000 nM | [7] |
| CC1084037 | Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | > 10,000 nM | [7] |
Experimental Protocols
Protocol 1: General Guidelines for this compound Use in Cell Culture
-
Reconstitution: Reconstitute this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Dose-Ranging Study: Before conducting experiments, perform a dose-ranging study to determine the optimal concentration for your specific cell line and assay. Test a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to establish a full dose-response curve. The goal is to find the lowest concentration that produces the desired on-target effect without causing cytotoxicity[10].
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same volume and concentration of the solvent (e.g., DMSO) used to dissolve Ozanimod[10].
-
Positive and Negative Controls: Include a known agonist/antagonist for your pathway of interest as a positive control. If possible, use a structurally unrelated S1P1/5 modulator as an additional positive control.
-
Time Course: Determine the optimal treatment duration by performing a time-course experiment (e.g., 6, 12, 24, 48 hours) at the optimal concentration determined in the dose-ranging study.
Protocol 2: Assessing the Specificity of Ozanimod-Induced Effects
This protocol is designed to determine if an observed cellular response is a direct result of S1P receptor modulation or a potential off-target effect.
-
Cell Line Selection:
-
Primary Cell Line: Your experimental cell line of interest.
-
Negative Control Cell Line: A cell line known to lack expression of S1P1 and S1P5. If unavailable, consider using siRNA or CRISPR to knock down the receptors in your primary cell line.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Prepare serial dilutions of a structurally different S1P1/5 modulator (e.g., Siponimod) as an on-target control.
-
Prepare serial dilutions of a selective MAO-B inhibitor (e.g., Selegiline) as a potential off-target control.
-
Include a vehicle control (e.g., DMSO).
-
-
Experimental Setup:
-
Plate both the primary and negative control cell lines.
-
Treat the cells with the full dose range of each compound (Ozanimod, alternative S1P modulator, MAO-B inhibitor) and the vehicle control.
-
-
Assay and Data Collection:
-
After the predetermined incubation time, perform your cellular assay (e.g., proliferation assay, gene expression analysis, protein phosphorylation).
-
-
Data Interpretation:
-
On-Target Effect: The effect is observed in the primary cell line with both Ozanimod and the alternative S1P modulator, but is absent or significantly reduced in the negative control cell line. The effect should be dose-dependent.
-
Off-Target Effect (MAO-B): The effect is observed with both Ozanimod and the selective MAO-B inhibitor, is dose-dependent, and occurs irrespective of S1P receptor expression (i.e., in both primary and negative control cells, provided they both express MAO-B).
-
Other Off-Target Effect: The effect is observed with Ozanimod in both cell lines but is not replicated by the alternative S1P modulator or the MAO-B inhibitor. This suggests a novel off-target mechanism requiring further investigation.
-
Visualizations
Caption: On-Target S1P₁ Pathway Modulation by Ozanimod.
Caption: Off-Target MAO-B Inhibition by Ozanimod Metabolites.
Caption: Workflow for Assessing Ozanimod Specificity in Vitro.
References
- 1. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinician’s Guide to Using Ozanimod for the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ozanimod: A Review in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 6. Long-Term Efficacy and Safety of Ozanimod in Moderately to Severely Active Ulcerative Colitis: Results From the Open-Label Extension of the Randomized, Phase 2 TOUCHSTONE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. A real-world data analysis of Ozanimod in the FDA Adverse Event Reporting System (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. Frontiers | Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling [frontiersin.org]
Technical Support Center: Enhancing (r)-Ozanimod HCl Bioavailability in Rodent Oral Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of (r)-Ozanimod HCl in rodent models.
Section 1: FAQs - Understanding this compound Properties
This section covers fundamental properties of this compound that are critical for formulation development.
Q1: What are the key physicochemical properties of this compound that affect its oral bioavailability?
A1: this compound is a white to off-white solid.[1][2] Its limited aqueous solubility is a primary factor affecting its oral absorption, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[3][4] Key properties are summarized below.
| Property | Value | Implication for Oral Bioavailability |
| Molecular Formula | C23H24N4O3•HCl | - |
| Molecular Mass | 440.92 g/mol | - |
| Aqueous Solubility | Poor; 3.51 mg/mL in pH 5.1 aqueous medium[1] | Dissolution in the gastrointestinal (GI) tract is a rate-limiting step for absorption. |
| LogP (Partition Coefficient) | 3.28[1] | Indicates high lipophilicity and good membrane permeability, but also contributes to poor aqueous solubility. |
| pKa | 7.90[1][5] | The compound's ionization state will change throughout the pH range of the GI tract, affecting solubility and absorption. |
| Physical Form | White to off-white solid powder[1][5] | - |
Q2: What is the primary mechanism of action for Ozanimod?
A2: Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator that selectively binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[6][7][8] The binding to S1P1 on lymphocytes causes the receptor to be internalized and degraded.[6][9] This action blocks the ability of lymphocytes to exit from lymph nodes, thereby reducing the number of circulating lymphocytes in the peripheral blood that can cause inflammation.[10]
Q3: What is the reported oral bioavailability of Ozanimod in rodents?
A3: The absolute oral bioavailability of Ozanimod in rats has been reported to range from 40% to 60%.[11] This incomplete bioavailability highlights the need for formulation strategies to improve its absorption.
Section 2: Troubleshooting Guide - Formulation Strategies
This section provides guidance on overcoming common formulation challenges encountered during in-vivo studies.
Q1: My initial formulation of Ozanimod HCl in a simple aqueous vehicle (e.g., water, saline) shows poor or highly variable exposure in rodents. What should I do?
A1: Poor and variable exposure is expected for a poorly soluble compound like Ozanimod HCl when dosed in a simple aqueous suspension. The primary goal is to enhance its solubility and maintain it in a dissolved state within the GI tract. Various "enabling" formulation strategies can be employed.[12][13] The choice depends on the compound's properties and available resources.
Q2: How do I choose the right excipients for my formulation?
A2: Excipient selection is crucial for enhancing solubility and permeability.[14] The choice depends on the formulation strategy. For poorly soluble drugs like Ozanimod, common excipients include solubilizers, surfactants, and polymers.[15]
| Excipient Category | Examples | Primary Function | Common Use Cases |
| Solubilizers / Co-solvents | PEG 400, Propylene Glycol, DMSO | Dissolve the drug in the vehicle. | Liquid solutions for oral gavage. |
| Surfactants (Wetting Agents) | Tween 80 (Polysorbate 80), Sodium Lauryl Sulphate (SLS) | Improve wetting of drug particles; form micelles.[14][15] | Suspensions, solid dispersions, lipid formulations. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutyl-ether-β-cyclodextrin (SBEβCD) | Form inclusion complexes to increase apparent solubility.[15][16] | Aqueous solutions for compounds with suitable geometry. |
| Polymers | Polyvinylpyrrolidone (PVP), HPMC-AS | Stabilize the amorphous form of the drug, preventing crystallization.[3] | Amorphous solid dispersions. |
| Lipids / Oils | Capryol 90, Labrasol, Sesame Oil | Act as a solvent for lipophilic drugs. | Lipid-based drug delivery systems (LBDDS), including Self-Emulsifying Drug Delivery Systems (SEDDS).[17][18] |
Q3: I'm concerned about the compound precipitating in the stomach or intestine after dosing. How can this be mitigated?
A3: This is a common issue with formulations that create a supersaturated state in the GI tract, such as amorphous solid dispersions or SEDDS. To mitigate this, precipitation inhibitors, typically polymers like HPMC or PVP, can be included in the formulation.[3] These polymers work by sterically hindering the drug molecules from arranging into a crystal lattice, thereby maintaining a higher concentration of dissolved drug available for absorption.
Section 3: Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments related to assessing the oral bioavailability of this compound in rodents.
Q1: What is a standard protocol for performing oral gavage in mice and rats?
A1: Oral gavage is a common and effective method for precise oral dosing in rodents.[19] Proper technique is essential to ensure animal welfare and data accuracy.[20][21]
Protocol for Oral Gavage:
-
Animal Restraint: Properly restrain the animal to immobilize its head and align the mouth, esophagus, and stomach. For mice, this is typically done by scruffing the neck and back.[22][23]
-
Gavage Needle Selection: Choose a gavage needle of the appropriate size (gauge and length) for the animal.[20] The length should be pre-measured from the animal's mouth to the last rib to ensure it reaches the stomach without causing perforation.[21][22] Flexible plastic tubes are often recommended to minimize injury risk.[19]
-
Needle Insertion: Gently insert the needle into the side of the mouth (diastema), advancing it along the upper palate towards the back of the throat.[22] The needle should slide easily down the esophagus with minimal resistance. If resistance is felt or the animal coughs, withdraw immediately as the needle may be in the trachea.[19][20]
-
Compound Administration: Once the needle is correctly positioned in the stomach, administer the formulation slowly and steadily. The maximum recommended volume is typically 10 mL/kg.[20][21]
-
Needle Removal & Monitoring: Withdraw the needle gently along the same path of insertion. Monitor the animal for several minutes post-dosing for any signs of respiratory distress.[21][22]
Table: Troubleshooting Common Oral Gavage Issues
| Issue | Possible Cause | Solution |
| Resistance during insertion | Incorrect placement (trachea) | Withdraw immediately and re-attempt. Ensure proper head alignment.[20] |
| Fluid bubbling from nose/mouth | Accidental administration into the lungs (aspiration) | Stop administration immediately. Monitor the animal closely for distress.[19] |
| Animal struggles excessively | Improper restraint or stress | Allow the animal to calm down before re-attempting. Ensure a firm but gentle restraint.[22] |
| Regurgitation of dose | Volume too large or administered too quickly | Adhere to volume guidelines (≤10 mL/kg) and administer slowly.[21] |
Q2: How do I design and conduct a pharmacokinetic (PK) study to determine the absolute oral bioavailability of this compound in rodents?
A2: Determining absolute oral bioavailability requires comparing the drug exposure after oral administration to the exposure after intravenous (IV) administration, which is considered 100% bioavailable.[24]
Protocol for a Rodent Bioavailability Study:
-
Animal Groups: Prepare at least two groups of animals (e.g., Sprague-Dawley rats or C57BL/6 mice). One group will receive the oral formulation (PO), and the other will receive the drug intravenously (IV).[24]
-
Dose Preparation:
-
PO Group: Prepare the this compound formulation (e.g., a solution in PEG400 or a SEDDS).
-
IV Group: Prepare a sterile, iso-osmotic solution of this compound suitable for IV injection (e.g., in saline with a solubilizing agent like cyclodextrin). The IV dose is typically lower than the PO dose.
-
-
Dosing:
-
Administer the formulation to the PO group via oral gavage.
-
Administer the solution to the IV group via a suitable vein (e.g., tail vein).[25]
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[26] For IV administration, very early time points (e.g., 1-2 minutes) are crucial.[24] Samples are typically collected from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Harvest the plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time for each animal. Calculate pharmacokinetic parameters, most importantly the Area Under the Curve (AUC), using software like Phoenix WinNonlin.[26]
Section 4: FAQs - Data Analysis and Interpretation
Q1: How is absolute oral bioavailability (F%) calculated from the pharmacokinetic data?
A1: Absolute bioavailability (F%) is calculated by comparing the dose-normalized Area Under the Curve (AUC) from the oral route to that from the IV route. The formula is:
F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Where:
-
AUCPO is the AUC from time zero to infinity after oral administration.
-
AUCIV is the AUC from time zero to infinity after intravenous administration.
-
DosePO is the administered oral dose.
-
DoseIV is the administered intravenous dose.
Q2: My results show high inter-animal variability in the pharmacokinetic profile. What are the common causes?
A2: High variability is a common challenge in rodent PK studies. Potential causes include:
-
Formulation Inhomogeneity: In suspensions, inconsistent particle size or inadequate mixing can lead to different doses being administered. Ensure the formulation is homogenous and well-suspended before each dose.
-
Gavage Technique: Inconsistent gavage technique can lead to partial dosing or stress, which can affect GI motility and absorption. Ensure all technicians are thoroughly trained.[21]
-
Physiological Differences: Factors like stress, food in the stomach (if not fasted), and differences in GI tract pH or enzyme activity can vary between animals.
-
Analytical Errors: Errors during blood collection, plasma processing, or the bioanalytical assay can introduce variability.
References
- 1. tga.gov.au [tga.gov.au]
- 2. swissmedic.ch [swissmedic.ch]
- 3. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 4. spipharma.com [spipharma.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Ozanimod - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ozanimod to Treat Relapsing Forms of Multiple Sclerosis: A Comprehensive Review of Disease, Drug Efficacy and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ozanimod Hydrochloride | C23H25ClN4O3 | CID 91618104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 13. future4200.com [future4200.com]
- 14. mdpi.com [mdpi.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. instechlabs.com [instechlabs.com]
- 20. research-support.uq.edu.au [research-support.uq.edu.au]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
- 22. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
- 24. researchgate.net [researchgate.net]
- 25. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 26. parazapharma.com [parazapharma.com]
Cross-reactivity of (r)-Ozanimod hcl with other G-protein coupled receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of (r)-Ozanimod HCl (also known as Ozanimod or RPC1063) with G-protein coupled receptors (GPCRs). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary GPCR target of this compound?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate (S1P) receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2][3][4][5][6][7][8][9][10][11][12] It binds with high affinity to these two receptors, inducing their internalization and degradation, which in turn modulates lymphocyte trafficking.[1][8][12]
Q2: How selective is this compound for S1P1 and S1P5 over other S1P receptor subtypes?
This compound exhibits high selectivity for S1P1 and S1P5. It has a 27-fold higher selectivity for S1P1 over S1P5.[1][12] The selectivity for S1P1 over S1P2, S1P3, and S1P4 is more than 10,000-fold, indicating minimal off-target activity on these closely related receptors.[1]
Q3: Does this compound show cross-reactivity with other non-S1P GPCRs?
Based on available data, this compound is highly selective for the S1P1 and S1P5 receptors. Extensive screening against a panel of other GPCRs has not revealed significant cross-reactivity. However, it is always advisable to consult the latest literature or perform specific counter-screening if off-target effects on a particular GPCR are suspected in your experimental system.
Q4: I am observing unexpected cellular responses in my experiments. Could this be due to off-target effects of this compound?
While this compound is highly selective, unexpected responses could arise from several factors:
-
Cell Line Specificity: The expression profile of GPCRs can vary significantly between different cell lines. Ensure your cell line predominantly expresses S1P1 and/or S1P5 and has low or no expression of other S1P receptor subtypes.
-
Compound Concentration: Using excessively high concentrations of this compound may lead to non-specific effects. It is crucial to perform dose-response experiments to determine the optimal concentration for specific S1P1/S1P5 activation.
-
Metabolites: Be aware that metabolites of Ozanimod may have different activity profiles. For instance, the major active metabolite, CC112273, also demonstrates high affinity for S1P1 and S1P5.[12][13]
Q5: Are there species-specific differences in the cross-reactivity of this compound?
Yes, species-specific differences in potency have been observed, particularly for the S1P5 receptor.[6] For example, Ozanimod has lower potency for mouse, rat, and canine S1P5 compared to human and monkey S1P5.[6] This is important to consider when translating results from animal models to human systems.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no response to this compound in a cell-based assay. | 1. Low or absent expression of S1P1/S1P5 receptors in the cell line. 2. Incorrect compound concentration. 3. Degraded or inactive compound. | 1. Verify S1P1 and S1P5 receptor expression using qPCR, Western blot, or flow cytometry. 2. Perform a dose-response curve to determine the EC50 in your system. 3. Use a fresh, validated batch of this compound. |
| High background signal or inconsistent results. | 1. Non-specific binding at high concentrations. 2. Assay interference. | 1. Lower the concentration of this compound. 2. Run appropriate controls, including vehicle-only and a known non-selective agonist/antagonist. |
| Observed effects do not align with known S1P1/S1P5 signaling. | 1. Potential off-target effects in your specific experimental model. 2. Activation of alternative signaling pathways. | 1. Use a selective S1P1 or S1P5 antagonist to confirm the observed effect is mediated by the target receptor. 2. Investigate downstream signaling pathways beyond the canonical Gαi pathway. |
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound for the human S1P receptor subtypes.
Table 1: Binding Affinity of this compound for Human S1P Receptors
| Receptor Subtype | Binding Affinity (Ki) | Assay Method |
| S1P1 | 0.27 nM | Radioligand Binding Assay |
| S1P5 | 7.3 nM | Radioligand Binding Assay |
| S1P2, S1P3, S1P4 | >10,000 nM | Radioligand Binding Assay |
Data compiled from publicly available literature.
Table 2: Functional Potency of this compound at Human S1P Receptors
| Receptor Subtype | Functional Potency (EC50) | Assay Method |
| S1P1 | 0.41 nM | [35S]GTPγS Binding Assay |
| S1P5 | 11 nM | [35S]GTPγS Binding Assay |
| S1P2, S1P3 | >10,000 nM | [35S]GTPγS Binding Assay |
| S1P4 | >10,000 nM | β-arrestin Recruitment Assay |
Data compiled from publicly available literature.[1]
Experimental Protocols
1. Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound to S1P receptors.
-
Objective: To determine the inhibitory constant (Ki) of this compound.
-
Materials:
-
Cell membranes expressing the human S1P receptor subtype of interest.
-
Radiolabeled ligand (e.g., [3H]-S1P or a specific radiolabeled antagonist).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value from the competition binding curve and then determine the Ki value using the Cheng-Prusoff equation.
-
2. [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound.
-
Materials:
-
Cell membranes expressing the S1P receptor subtype of interest.
-
[35S]GTPγS.
-
GDP.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
-
Procedure:
-
Pre-incubate the cell membranes with GDP.
-
Add varying concentrations of this compound followed by the addition of [35S]GTPγS.
-
Incubate to allow for G-protein activation and binding of [35S]GTPγS.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the data as a dose-response curve to determine the EC50 and Emax values.
-
Visualizations
Caption: S1P1 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Characterizing Ozanimod-GPCR Interaction.
References
- 1. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deconstructing the Pharmacological Contribution of Sphingosine-1 Phosphate Receptors to Mouse Models of Multiple Sclerosis Using the Species Selectivity of Ozanimod, a Dual Modulator of Human Sphingosine 1-Phosphate Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus | PLOS One [journals.plos.org]
- 10. Bristol Myers Squibb - Bristol Myers Squibb Announces Interim Results from Long-Term Study Reinforcing Efficacy and Safety Profile of Zeposia (ozanimod) in Patients with Relapsing Forms of Multiple Sclerosis [news.bms.com]
- 11. Ozanimod for Treatment of Relapsing-Remitting Multiple Sclerosis in Adults: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
Head-to-head comparison of Ozanimod and Ponesimod in vitro
A detailed analysis of two selective sphingosine-1-phosphate receptor modulators for researchers, scientists, and drug development professionals.
Ozanimod and Ponesimod are both orally administered, selective sphingosine-1-phosphate (S1P) receptor modulators approved for the treatment of relapsing forms of multiple sclerosis (MS).[1] Their primary mechanism of action involves binding to S1P receptor subtype 1 (S1P1), which leads to the internalization and degradation of the receptor. This functional antagonism prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system and contribute to inflammation and demyelination.[2] While both drugs target the S1P1 receptor, subtle differences in their in vitro pharmacological profiles, such as receptor binding affinity, functional potency, and selectivity, may influence their therapeutic application and safety profiles. This guide provides a head-to-head comparison of Ozanimod and Ponesimod based on available in vitro experimental data.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the key in vitro pharmacological parameters of Ozanimod and Ponesimod, providing a direct comparison of their binding affinities and functional potencies at the S1P receptors.
Table 1: S1P Receptor Binding Affinities (Ki, nM)
| Compound | S1P1 | S1P5 |
| Ozanimod | 0.63 | 3.13 |
| Ponesimod | - | - |
Binding affinity was determined using a competitive radioligand binding assay with [³H]-ozanimod on Chinese hamster ovary (CHO) cell membranes expressing human S1P1 or S1P5. Data for Ponesimod's direct binding affinity (Ki) from a comparable competitive assay with Ozanimod was not available in the cited literature. However, both compounds have been shown to bind to the same orthosteric site on S1P1 and S1P5.[3][4]
Table 2: S1P Receptor Functional Potency (EC50, nM) from [³⁵S]-GTPγS Binding Assay
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| Ozanimod | <1 | >300 | >300 | >300 | ~10 |
| Ponesimod | 3.42 | >300 | 89.52 | >300 | ~10 |
Data derived from [³⁵S]-GTPγS binding assays in CHO cell membranes expressing human S1P receptors.[3][5] A lower EC50 value indicates higher potency.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to generate the comparative data, the following diagrams illustrate the S1P1 receptor signaling pathway and the experimental workflow for a key assay.
Caption: S1P1 Receptor Signaling Pathway.
The binding of an S1P modulator like Ozanimod or Ponesimod to the S1P1 receptor activates intracellular G-proteins, initiating downstream signaling cascades.[2] This activation also leads to the internalization and eventual degradation of the S1P1 receptor, which is the basis for their functional antagonism and therapeutic effect in preventing lymphocyte egress.[2]
Caption: [³⁵S]-GTPγS Binding Assay Workflow.
This assay measures the functional potency of a compound by quantifying the activation of G-proteins coupled to the S1P receptor.
In Vitro Selectivity Profile
Both Ozanimod and Ponesimod are considered selective for S1P1 and S1P5.[3][5] However, in the [³⁵S]-GTPγS binding assay, Ponesimod showed some activity at the S1P3 receptor with an EC50 of 89.52 nM, whereas Ozanimod's activity at S1P2, S1P3, and S1P4 was above the 300 nM cutoff for potency.[3][5] The selectivity for S1P1 and S1P5 over other S1P receptor subtypes is a key feature of these second-generation modulators, aimed at reducing the side effects associated with non-selective S1P modulators like fingolimod.[3]
Experimental Protocols
A summary of the key experimental protocols used to generate the comparative data is provided below.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compounds for S1P receptors.
-
Methodology:
-
Chinese hamster ovary (CHO) cell membranes stably expressing recombinant human S1P1 or S1P5 were used.[3]
-
A saturation binding assay was performed using [³H]-ozanimod to determine its dissociation constant (Kd).[3]
-
For competitive binding, increasing concentrations of unlabeled competitor drugs (like Ponesimod) were incubated with the cell membranes and a fixed concentration of [³H]-ozanimod.[4]
-
The reaction was incubated to allow binding to reach equilibrium.
-
The membranes were then collected on filter plates, and the amount of bound radioligand was quantified using scintillation counting.[6]
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the binding affinity (Ki).
-
[³⁵S]-GTPγS Binding Assay
-
Objective: To measure the functional potency (EC50) of the compounds as agonists for S1P receptors.
-
Methodology:
-
CHO cell membranes expressing one of the five human S1P receptor subtypes were incubated with the test compound (Ozanimod or Ponesimod) at various concentrations.[3][7]
-
[³⁵S]-GTPγS, a non-hydrolyzable analog of GTP, was added to the reaction mixture.
-
Upon receptor activation by the agonist, the associated G-protein exchanges GDP for [³⁵S]-GTPγS.
-
The reaction was incubated for a set period.
-
The membranes were then rapidly filtered to separate the membrane-bound [³⁵S]-GTPγS from the unbound form.[6]
-
The amount of radioactivity on the filters, corresponding to the amount of activated G-protein, was measured by scintillation counting.
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal response, was calculated from the concentration-response curves.[4]
-
Summary and Conclusion
In vitro studies demonstrate that both Ozanimod and Ponesimod are potent and selective S1P1 and S1P5 receptor modulators. Ozanimod exhibits a sub-nanomolar potency at S1P1 in functional assays, while Ponesimod's potency is in the low single-digit nanomolar range.[3][5] A notable difference in their in vitro selectivity profile is the detectable activity of Ponesimod at the S1P3 receptor at a concentration of 89.52 nM, whereas Ozanimod showed no significant activity at S1P2, S1P3, or S1P4 receptors up to 300 nM.[3][5] Both compounds have been shown to bind to the same orthosteric site on the S1P1 and S1P5 receptors.[3][8]
These in vitro data provide a fundamental basis for understanding the pharmacological properties of Ozanimod and Ponesimod. While these findings are crucial for drug development and mechanistic studies, the clinical implications of these subtle in vitro differences are complex and are further elucidated through clinical trials and real-world evidence.[9] This guide serves as a resource for researchers to objectively compare the in vitro characteristics of these two important therapeutic agents.
References
- 1. Zeposia (ozanimod) vs Ponvory (ponesimod) | Everyone.org [everyone.org]
- 2. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assessment of the binding and functional responses of ozanimod and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
S1P1 vs S1P5 receptor selectivity of (r)-Ozanimod hcl compared to Siponimod
An Objective Comparison of (r)-Ozanimod HCl and Siponimod: S1P1 vs. S1P5 Receptor Selectivity
This guide provides a detailed comparison of the receptor selectivity profiles of this compound and Siponimod, focusing on their interactions with the sphingosine-1-phosphate (S1P) receptor subtypes 1 and 5. Both molecules are prominent S1P receptor modulators used in the treatment of multiple sclerosis.[1][2] Their therapeutic effects and side-effect profiles are largely dictated by their specific affinities and functional activities at different S1P receptor subtypes.[1][3] This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound (hereafter referred to as Ozanimod) and Siponimod are selective modulators of S1P receptors, showing high affinity for the S1P1 and S1P5 subtypes.[2][4] While both drugs target the same receptor subtypes, they exhibit distinct selectivity profiles. Experimental data from functional assays indicate that Siponimod is more potent at both S1P1 and S1P5 receptors compared to Ozanimod. Ozanimod demonstrates a preference for the S1P1 receptor over the S1P5 receptor.[5][6] In contrast, Siponimod shows slightly higher potency for the S1P5 receptor over the S1P1 receptor.[7][8] These differences in potency and selectivity may contribute to their unique clinical characteristics.
Data Presentation: Quantitative Comparison
The functional potency of Ozanimod and Siponimod at human S1P1 and S1P5 receptors is typically determined through [³⁵S]GTPγS binding assays, which measure the activation of G-proteins following receptor stimulation.[7][9] The half-maximal effective concentration (EC50) is a key parameter derived from these experiments, with lower values indicating higher potency.
| Compound | Receptor | EC50 (nM) | Data Source(s) |
| This compound | hS1P1 | 1.03 | [5] |
| hS1P5 | 8.6 | [5] | |
| Siponimod | hS1P1 | ≈0.46 | [7][8] |
| hS1P5 | ≈0.3 | [7][8] |
Binding affinity, represented by the inhibition constant (Ki), is often measured using competitive radioligand binding assays. While direct head-to-head Ki values from a single study are not fully available in the provided context, Ozanimod's binding affinity for the human S1P5 receptor has been reported with a Ki value of 2.0 nM.[5] Both compounds are known to be high-affinity binders to both S1P1 and S1P5.[7][10]
Experimental Protocols
The quantitative data presented above are derived from established in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches used to characterize S1P receptor modulators.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[11] A common protocol involves using [³H]-ozanimod as the radioligand.[10][12]
Objective: To determine the binding affinity (Ki) of unlabeled Siponimod and Ozanimod at S1P1 and S1P5 receptors.
Materials:
-
Cell membranes prepared from cells overexpressing human S1P1 or S1P5 receptors.
-
Radioligand: [³H]-ozanimod or [³²P]S1P.[13]
-
Test compounds: Unlabeled Ozanimod, Siponimod.
-
Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.[13]
-
96-well plates and filtration apparatus (e.g., glass fiber filters).[11][14]
-
Scintillation counter.[14]
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are thawed and diluted in the assay buffer to a final concentration of 1-2 µg of membrane protein per well.[13]
-
Incubation: In a 96-well plate, the cell membranes (e.g., 150 µL) are incubated with various concentrations of the unlabeled test compound (e.g., 50 µL) for 30 minutes at room temperature.[13][14]
-
Radioligand Addition: A fixed concentration of the radioligand (e.g., 50 µL of [³H]-ozanimod) is added to each well to initiate the competitive binding reaction.[14]
-
Equilibration: The plate is incubated for an additional 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[14]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while unbound radioligand passes through.[11][14]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[14]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[4]
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the agonist-induced activation of G-proteins, providing a measure of the compound's potency (EC50) and efficacy.[9][15]
Objective: To determine the functional potency (EC50) of Ozanimod and Siponimod at S1P1 and S1P5 receptors.
Materials:
-
Cell membranes prepared from cells overexpressing human S1P1 or S1P5 receptors.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[9]
-
Test compounds: Ozanimod, Siponimod at various concentrations.
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and saponin.[15]
-
GDP (Guanosine diphosphate).
-
96-well plates and filtration apparatus or Scintillation Proximity Assay (SPA) beads.[9][16]
Procedure:
-
Membrane and Compound Incubation: Receptor-expressing membranes are pre-incubated with varying concentrations of the test compound in a 96-well plate.[16]
-
Reaction Initiation: The G-protein activation is initiated by adding a solution containing GDP and [³⁵S]GTPγS.[15]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 27-30°C) for 60-90 minutes with shaking to allow for the binding of [³⁵S]GTPγS to activated Gα subunits.[14][16]
-
Termination and Separation (Filtration Method): The reaction is stopped by rapid filtration through glass fiber filters. Unbound [³⁵S]GTPγS is washed away.[16]
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins (and thus trapped on the filter) is quantified using a scintillation counter.[16]
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax (maximum effect) values.[9]
Mandatory Visualizations
S1P Receptor Signaling Pathway
S1P receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses.[17][18] Upon activation by an agonist like Ozanimod or Siponimod, S1P1 primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and modulation of downstream pathways such as PI3K/Akt and Ras/MAPK, which regulate cell survival, proliferation, and migration.[18] S1P5 also couples to G-proteins to regulate cellular functions, including the control of natural killer cell egress and oligodendrocyte protection.[19][20]
Caption: Generalized S1P receptor signaling pathway.
Experimental Workflow for Receptor Selectivity
The determination of receptor selectivity involves a systematic process beginning with the preparation of cellular materials and culminating in detailed data analysis. The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to compare the binding affinities of different compounds.
Caption: Workflow for competitive radioligand binding assay.
References
- 1. Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. S1P Modulators - Gilenya, Zeposia, Ponvory, Mayzent [ms-perspektive.de]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Analysis of the In Vitro Activity of (r)-Ozanimod HCl and Its Major Active Metabolites
(r)-Ozanimod hydrochloride (HCl) , a selective sphingosine 1-phosphate (S1P) receptor modulator, is a therapeutic agent approved for the treatment of relapsing multiple sclerosis and moderately to severely active ulcerative colitis.[1] Following oral administration, Ozanimod undergoes extensive metabolism, resulting in the formation of several pharmacologically active metabolites.[2] This guide provides a detailed comparison of the in vitro activity of the parent drug, (r)-Ozanimod HCl, versus its major active metabolites, CC112273 and CC1084037, with a focus on their receptor binding affinity, functional potency, and selectivity.[1][2] This analysis is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive understanding of the pharmacological profile of these compounds.
Comparative In Vitro Activity Data
The in vitro pharmacological profiles of (r)-Ozanimod and its major active metabolites have been characterized through various assays, demonstrating that the metabolites retain a similar high potency and selectivity for the S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1][3] The following tables summarize the key quantitative data from these studies.
| Compound | S1P₁ Receptor Binding Affinity (Ki, nM) | S1P₅ Receptor Binding Affinity (Ki, nM) |
| (r)-Ozanimod | 0.44[4] | 11.1[4] |
| CC112273 | Data not explicitly quantified in provided results | Data not explicitly quantified in provided results |
| CC1084037 | Data not explicitly quantified in provided results | Data not explicitly quantified in provided results |
| RP101988 | 0.19[4] | 32.8[4] |
| RP101075 | 0.27[4] | 5.9[4] |
| RP101442 | 2.6[4] | 171[4] |
| Table 1: Comparative Receptor Binding Affinities of (r)-Ozanimod and its Metabolites for S1P₁ and S1P₅ receptors. |
| Compound | S1P₁ Functional Potency (EC₅₀, nM) in GTPγS Assay |
| (r)-Ozanimod | Similar to metabolites[1] |
| CC112273 | Similar to parent compound[1] |
| CC1084037 | Similar to parent compound[1] |
| Table 2: Functional Potency of (r)-Ozanimod and its Major Active Metabolites at the S1P₁ Receptor. |
In addition to their activity at S1P receptors, the major active metabolites of Ozanimod, CC112273 and CC1084037, have been shown to be selective inhibitors of monoamine oxidase B (MAO-B) in vitro.[5]
| Compound | MAO-B Inhibition (IC₅₀, nM) | MAO-A Inhibition (IC₅₀, nM) |
| CC112273 | 5.72[5] | >10,000[5] |
| CC1084037 | 58[5] | >10,000[5] |
| Table 3: In Vitro Monoamine Oxidase (MAO) Inhibition by Major Active Metabolites of Ozanimod. |
Signaling and Metabolic Pathways
The therapeutic effects of Ozanimod and its active metabolites are primarily mediated through their interaction with S1P₁ receptors on lymphocytes. This interaction prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system in autoimmune conditions like multiple sclerosis.[3][6]
Ozanimod is extensively metabolized in the body through a series of enzymatic reactions to form its major active metabolites, CC112273 and CC1084037.[2][7]
Experimental Protocols
The in vitro activity of (r)-Ozanimod and its metabolites was determined using a series of established assays. The general workflows for these experiments are outlined below.
Receptor Binding Affinity Assay
This assay measures the affinity of the compounds for the S1P₁ and S1P₅ receptors.
Functional Potency Assay ([³⁵S]-GTPγS Binding)
This assay determines the functional activity of the compounds as agonists at the S1P receptors by measuring G-protein activation.
Conclusion
The in vitro data demonstrate that the major active metabolites of this compound, CC112273 and CC1084037, exhibit pharmacological profiles at the S1P₁ and S1P₅ receptors that are comparable to the parent drug.[1] They retain high potency and selectivity, suggesting that these metabolites significantly contribute to the overall clinical efficacy of Ozanimod.[1] Furthermore, the in vitro inhibition of MAO-B by these metabolites is a distinct pharmacological characteristic that warrants consideration. This comprehensive comparison underscores the importance of characterizing the activity of metabolites in drug development to fully understand the therapeutic profile of a new chemical entity.
References
- 1. In vitro assessment of the binding and functional responses of ozanimod and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Cardiac Safety of Ozanimod, a Novel Sphingosine‐1‐Phosphate Receptor Modulator: Results of a Thorough QT/QTc Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
(r)-Ozanimod HCl in Experimental Colitis: A Comparative Analysis of Preclinical Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory effects of (r)-Ozanimod HCl in established preclinical models of colitis. We present supporting experimental data, detailed protocols, and a comparative look at other inflammatory bowel disease (IBD) therapeutics.
(r)-Ozanimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated therapeutic potential in treating ulcerative colitis.[1][2][3][4][5] Its mechanism of action involves targeting S1P receptors 1 and 5, which play a key role in lymphocyte trafficking.[6][7][8] By modulating these receptors, Ozanimod is thought to reduce the migration of lymphocytes to the inflamed gut, thereby mitigating the inflammatory response characteristic of colitis.[6][7][8] This guide delves into the preclinical evidence supporting the efficacy of this compound in validated animal models of colitis.
Comparative Efficacy of this compound in a TNBS-Induced Colitis Model
The 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model is a widely used animal model that mimics several features of human IBD, particularly Crohn's disease. The following table summarizes the preclinical efficacy of this compound (RPC1063) in this model, alongside data for other IBD therapeutics from separate studies. It is important to note that these are not head-to-head comparisons and experimental conditions may vary between studies.
| Treatment Group | Dosage | Key Efficacy Parameters | Reference |
| This compound (RPC1063) | 0.3 and 1 mg/kg, p.o., daily | Body Weight Change: Dose-dependent reduction in weight loss.[6] Colon Weight:Length Ratio: Significant reduction compared to vehicle.[6] Macroscopic Score: Dose-dependent improvement in colon disease score.[6] | Scott et al., 2016[6] |
| Prednisolone | 1 mg/kg, p.o., daily | Colon Weight:Length Ratio: Significant reduction compared to vehicle.[6] | Scott et al., 2016[6] |
| Adalimumab | 2 mg/kg, s.c., single dose | Histological Score: Did not ameliorate inflammation when co-administered with iron.[9] Tissue TNF-α & MDA: Significant reduction.[9] | Kapsoritakis et al., 2016[9] |
| Infliximab | 5 mg/kg, s.c., twice | Histological Score: Did not ameliorate inflammation when co-administered with iron.[9] Tissue TNF-α & MDA: Significant reduction.[9] | Kapsoritakis et al., 2016[9] |
Efficacy of this compound in a T-Cell Transfer Adoptive Colitis Model
The T-cell transfer model of colitis is another well-established model that reflects the chronic and T-cell-driven nature of IBD. Below is a summary of the efficacy of this compound in this model.
| Treatment Group | Dosage | Key Efficacy Parameters | Reference |
| This compound (RPC1063) | 0.3 and 1 mg/kg, p.o., daily | Histological Score: Significant reduction in inflammation, epithelial hyperplasia, and mononuclear cell infiltration.[6] Colon Cytokine Levels (IFN-γ, TNF-α, IL-17A): Dose-dependent reduction.[6] | Scott et al., 2016[6] |
| Anti-TNF-α Antibody | Not specified | Histological Score: Significant reduction in colitis severity.[10] | Nishio et al., 2012[10] |
| Anti-IL-12/23p40 Antibody | Not specified | Histological Score: Significant amelioration of colitis.[10] | Nishio et al., 2012[10] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the proposed signaling pathway of Ozanimod and a typical experimental workflow for a colitis model.
This compound Signaling Pathway
Experimental Workflow for Colitis Models
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the protocols for the TNBS-induced and T-cell transfer colitis models.
TNBS-Induced Colitis Protocol (Rat)
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimation: Animals are acclimated for at least one week prior to the study.
-
Induction of Colitis:
-
Treatment:
-
This compound or comparator compounds are administered orally, typically starting on the day of colitis induction and continuing daily.[6]
-
-
Monitoring and Endpoints:
-
Body weight is recorded daily.[6]
-
At the end of the study (e.g., day 7), animals are euthanized.[6]
-
The colon is excised, and its weight and length are measured.[6]
-
A macroscopic score is assigned based on the severity of inflammation, ulceration, and adhesions.[6]
-
Colon tissue is collected for histological analysis and cytokine measurement.[6]
-
T-Cell Adoptive Transfer Colitis Protocol (Mouse)
-
Animal Model:
-
Isolation of Naive T-Cells:
-
Cell Transfer:
-
A suspension of purified naive T-cells (e.g., 0.5 x 10^6 cells per mouse) is injected intraperitoneally into recipient mice.[11]
-
-
Treatment:
-
Treatment with this compound or a comparator is typically initiated after the onset of clinical signs of colitis (e.g., weight loss).[6]
-
-
Monitoring and Endpoints:
-
Body weight and clinical signs of colitis are monitored weekly.
-
At the study endpoint (typically 6-8 weeks post-transfer), animals are euthanized.[11]
-
Colon tissue is collected for histological assessment of inflammation, epithelial hyperplasia, and cellular infiltration.[6]
-
Colon tissue is also processed for the analysis of pro-inflammatory cytokine levels.[6]
-
Logical Comparison Framework
The validation of this compound's anti-inflammatory effects in colitis models follows a logical progression from initial screening in acute models to confirmation in more chronic, immunologically-driven models.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Vedolizumab in the treatment of inflammatory bowel disease: evolving paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of adalimumab therapy in experimental rat sclerosing encapsulated peritonitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Shenling Baizhu Powder Alleviates TNBS-Induced Colitis in Rats by Improving Intestinal Epithelial Permeability and Inhibiting Inflammation Through the TLR5/MyD88/NF-κB Pathway [frontiersin.org]
- 6. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Literature Review of Ozanimod Therapy in Inflammatory Bowel Disease: From Concept to Practical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favorable response to subcutaneous administration of infliximab in rats with experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Infliximab and Adalimumab on Experimental Colitis Following Orally Supplemented Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
Comparing the safety profiles of Ozanimod and other S1P modulators
A Comparative Guide to the Safety Profiles of Ozanimod and Other S1P Modulators
Introduction
Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral drugs that have become a cornerstone in the treatment of relapsing forms of multiple sclerosis (MS).[1][2] These agents act by modulating the S1P signaling pathway, which plays a crucial role in lymphocyte trafficking.[2][3] By preventing immune cells from entering the central nervous system (CNS), S1P modulators reduce the inflammation and neurodegeneration characteristic of MS.[2][4][5] The first-generation S1P modulator, fingolimod, was followed by second-generation drugs, including ozanimod, siponimod, and ponesimod, which were developed with the aim of improved selectivity and safety.[6][7]
This guide provides an objective comparison of the safety profiles of ozanimod and other prominent S1P modulators, namely fingolimod, siponimod, and ponesimod. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative safety data from clinical trials, the experimental protocols used for safety assessment, and the underlying mechanisms that dictate the safety and tolerability of these compounds.
Mechanism of Action and Receptor Selectivity
S1P modulators function as functional antagonists of the S1P receptor.[6] After binding to the S1P receptor 1 (S1PR1) on lymphocytes, they cause the receptor to be internalized and degraded.[4] This process traps lymphocytes within the lymph nodes, preventing their egress into the peripheral circulation and subsequent migration into the CNS.[2][4]
There are five subtypes of S1P receptors (S1PR1-5) distributed throughout the body.[3] The therapeutic effects in MS are primarily mediated through S1PR1.[4] However, interactions with other subtypes, particularly S1PR3, which is expressed on cardiac and vascular cells, are associated with some of the characteristic adverse effects of this drug class.[4] The key difference among the S1P modulators lies in their receptor selectivity.
-
Fingolimod: A non-selective modulator that binds to S1PR1, S1PR3, S1PR4, and S1PR5.[4][6] Its lack of selectivity contributes to a broader range of potential adverse effects.[4]
-
Ozanimod: A selective modulator that targets S1PR1 and S1PR5 with high affinity.[8][9] This selectivity is hypothesized to minimize safety concerns related to S1PR3 activation.[9]
-
Siponimod: Selective for S1PR1 and S1PR5.[6]
-
Ponesimod: A highly selective and rapidly reversible modulator of S1PR1.[10]
Comparative Safety Profile
Indirect comparisons of data from pivotal clinical trials provide the best available evidence for comparing the safety of these agents in the absence of head-to-head studies.[8] Ozanimod has generally demonstrated a favorable safety profile, particularly concerning cardiac events and liver enzyme elevations, when compared to the first-generation modulator, fingolimod.[8][9][11] Comparisons with other second-generation modulators also suggest some safety advantages for ozanimod.[12][13]
Table 1: Comparative Safety Outcomes of S1P Modulators (from Matching-Adjusted Indirect Comparisons)
| Adverse Event Category | Ozanimod vs. Fingolimod (2-Year Risk)[8][11] | Ozanimod vs. Ponesimod (2-Year Risk)[12][13][14] | General Profile of Siponimod[15][16] |
| Any Adverse Event (AE) | Lower Risk with Ozanimod | Significantly Lower Risk with Ozanimod (RD: -11.9%) | Broadly similar to other S1P modulators |
| AEs Leading to Discontinuation | Lower Risk with Ozanimod | Significantly Lower Risk with Ozanimod (RD: -6.1%) | Cardiac events reported as reasons for discontinuation |
| Bradycardia | Lower Risk with Ozanimod | Lower Risk with Ozanimod | Transient reduction in heart rate |
| Atrioventricular (AV) Block | Lower Risk of Conduction Abnormalities with Ozanimod | Not significantly different | First-degree AV block reported; second-degree AV block is a serious AE |
| Abnormal Liver Enzymes | Lower Risk with Ozanimod | Lower Risk with Ozanimod | Transaminitis can occur |
| Herpetic Infections | Lower Risk with Ozanimod | Not significantly different after matching | Risk of viral infections |
| Severe Lymphopenia (<0.2 K/μL) | Data not directly compared in this format | Significantly Lower Risk with Ozanimod (RD: -2.3%) | Lymphopenia is a known class effect |
| Macular Edema | Not statistically different | Not significantly different | Screening recommended |
RD: Risk Difference. Data is derived from matching-adjusted indirect comparisons (MAICs) of pivotal trials (e.g., RADIANCE-B, SUNBEAM for ozanimod; FREEDOMS, TRANSFORMS for fingolimod; OPTIMUM for ponesimod). Such comparisons have inherent limitations.
Key Safety Considerations
-
Cardiac Effects: A primary safety concern with S1P modulators is a transient, dose-dependent reduction in heart rate (bradycardia) and potential atrioventricular (AV) conduction delays upon treatment initiation.[16] This is attributed to effects on S1PR1 and S1PR3 on atrial myocytes.[4][6] Ozanimod's selectivity and mandatory dose titration schedule are designed to mitigate these first-dose cardiac effects.[6][17] Consequently, ozanimod is associated with a lower risk of clinically significant bradycardia and conduction abnormalities compared to fingolimod.[8][9] While first-dose observation is not required for ozanimod, it is contraindicated in patients with recent significant cardiovascular events or pre-existing conduction abnormalities.[6]
-
Hepatic Injury: Elevations in liver enzymes (transaminases) are a known class effect.[4] The incidence of abnormal liver enzymes appears to be lower with ozanimod compared to fingolimod.[8][11] In a retrospective study of patients switching from fingolimod to ozanimod for safety reasons, hypertransaminasemia decreased from 21.6% to 9.3%.[17]
-
Infections: By sequestering lymphocytes, S1P modulators can increase the risk of infections.[4] Real-world data from the FDA Adverse Event Reporting System (FAERS) suggests ozanimod has a better safety profile and lower signal intensity for adverse events compared to fingolimod and siponimod.[15][18] However, rare cases of serious opportunistic infections, including progressive multifocal leukoencephalopathy (PML), have been reported with the drug class.[4][19]
-
Macular Edema: Though rare, macular edema is a potential adverse event for this class.[4][20] The risk was not found to be statistically different between ozanimod and fingolimod in an indirect comparison.[6]
-
Lymphopenia: A reduction in peripheral lymphocyte count is the intended pharmacodynamic effect. However, severe lymphopenia can be a concern. Studies suggest ozanimod may be associated with a lower risk of severe lymphopenia compared to fingolimod and ponesimod.[14][21]
Experimental Protocols for Safety Assessment
The safety of S1P modulators is rigorously evaluated in clinical trials through standardized monitoring protocols.[22][23]
Methodologies for Key Safety Monitoring:
-
Cardiac Safety Assessment:
-
Pre-treatment: A baseline electrocardiogram (ECG) is required to rule out pre-existing cardiac abnormalities such as significant AV block or QTc prolongation.[4]
-
Treatment Initiation: For drugs like fingolimod, first-dose monitoring for at least 6 hours with hourly pulse and blood pressure measurements is mandatory. For newer agents with dose titration like ozanimod, this intensive monitoring is not required for most patients, but caution and specialist advice are recommended for those with certain pre-existing cardiac conditions.[6] The titration schedule for ozanimod involves a 7-day period with increasing doses (0.23 mg on days 1-4, 0.46 mg on days 5-7) before reaching the maintenance dose.[17]
-
Follow-up: Regular monitoring of heart rate and blood pressure, and repeat ECGs as clinically indicated.
-
-
Hepatic Function Monitoring:
-
Pre-treatment: Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin, are measured at baseline.[4]
-
During Treatment: LFTs are monitored periodically during therapy. The timing of peak transaminitis varies by drug, with the mean for ozanimod being around 6 months.[4] Discontinuation is recommended if ALT exceeds 3 times the upper limit of normal.[4]
-
-
Ophthalmologic Assessment:
-
Pre-treatment: A baseline ophthalmologic examination is recommended, particularly for patients with a history of uveitis or diabetes.[4]
-
During Treatment: Patients are advised to report any visual disturbances. Follow-up eye exams are performed if symptoms occur to screen for macular edema.
-
-
Hematologic Monitoring:
-
Pre-treatment: A complete blood count (CBC) with differential is obtained before initiating therapy.[4]
-
During Treatment: CBC is monitored periodically to assess lymphocyte counts.
-
Conclusion
The development of second-generation S1P modulators has offered therapeutic alternatives with potentially improved safety and tolerability compared to the first-in-class agent, fingolimod. Ozanimod's selectivity for S1PR1 and S1PR5 appears to translate into a favorable safety profile, particularly with reduced risks of cardiac and hepatic adverse events.[8][9][11] Matching-adjusted indirect comparisons suggest ozanimod is associated with a lower risk of treatment discontinuation and overall adverse events compared to both fingolimod and ponesimod.[8][12][14]
While these findings are encouraging, it is crucial for researchers and clinicians to recognize the limitations of indirect comparisons and the importance of continued long-term safety monitoring and real-world evidence.[12] All S1P modulators carry class-wide risks, including infections and rare but serious adverse events, necessitating careful patient selection and adherence to recommended safety monitoring protocols.[4][16] Overall, ozanimod presents a valuable option in the MS treatment landscape, with a benefit-risk profile that appears favorable when compared to other S1P modulators.[11][13]
References
- 1. S1PR1 modulators in multiple sclerosis: Efficacy, safety, comparison, and chemical structure insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 3. What are S1PRs modulators and how do they work? [synapse.patsnap.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuro-sens.com [neuro-sens.com]
- 7. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. becarispublishing.com [becarispublishing.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative safety and efficacy of ozanimod versus fingolimod for relapsing multiple sclerosis - Analysis Group [analysisgroup.com]
- 12. neurologylive.com [neurologylive.com]
- 13. Comparative efficacy and safety of ozanimod and ponesimod for relapsing multiple sclerosis: A matching-adjusted indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 16. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Switch from fingolimod to ozanimod for safety or intolerance reasons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sphingosine‐1‐Phosphate Receptor Modulators for the Treatment of Ulcerative Colitis: A Narrative Review Focusing on Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. clinicaltrials.eu [clinicaltrials.eu]
- 23. academic.oup.com [academic.oup.com]
A Comparative Analysis of (r)-Ozanimod HCl and Teriflunomide in Preclinical Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (r)-Ozanimod HCl and teriflunomide, two prominent oral therapies for relapsing forms of multiple sclerosis, in preclinical models of neuroinflammation. The following sections present a detailed examination of their mechanisms of action, supporting experimental data from animal models, and comprehensive experimental protocols to aid in the design and interpretation of related research.
Introduction
Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). A key pathological feature of MS is the infiltration of autoreactive lymphocytes into the CNS, leading to demyelination and axonal damage. Both this compound (a sphingosine-1-phosphate receptor modulator) and teriflunomide (a pyrimidine synthesis inhibitor) have demonstrated efficacy in treating relapsing MS, primarily by modulating the immune response. This guide delves into the preclinical evidence that forms the basis of their therapeutic application, with a focus on experimental autoimmune encephalomyelitis (EAE), the most widely used animal model for MS.
Mechanism of Action
The therapeutic effects of this compound and teriflunomide stem from their distinct mechanisms of action, which ultimately reduce the inflammatory cascade within the CNS.
This compound is a selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2][3][4][5] Its primary mechanism involves acting as a functional antagonist of the S1P1 receptor on lymphocytes.[2][4] By binding to and internalizing S1P1 receptors, ozanimod prevents lymphocytes from egressing from the lymph nodes into the peripheral circulation.[2][4] This sequestration of lymphocytes, particularly autoreactive T and B cells, reduces their infiltration into the CNS, thereby mitigating inflammation and subsequent neuronal damage.[1][2][3][4][5]
Teriflunomide is the active metabolite of leflunomide and a reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[6] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[7][8] Rapidly proliferating cells, such as activated T and B lymphocytes, are highly dependent on this pathway for their expansion.[6] By inhibiting DHODH, teriflunomide exerts a cytostatic effect on these activated lymphocytes, limiting their proliferation and subsequent involvement in the inflammatory processes within the CNS.[6]
Signaling Pathways
The distinct mechanisms of this compound and teriflunomide are rooted in their modulation of specific signaling pathways.
This compound: S1P Receptor Signaling
This compound modulates the sphingosine-1-phosphate (S1P) signaling pathway. S1P is a signaling sphingolipid that, upon binding to its G protein-coupled receptors (S1PRs), activates various downstream signaling cascades. These pathways, including PLC, AKT, ERK, and JNK, are involved in regulating cell proliferation, migration, differentiation, and survival.[9] Ozanimod's agonistic binding to S1P1 and S1P5 receptors on lymphocytes leads to receptor internalization, effectively rendering the cells unresponsive to the S1P gradient that guides their exit from lymph nodes.
Teriflunomide: DHODH Inhibition Pathway
Teriflunomide targets the de novo pyrimidine synthesis pathway by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step in the production of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides. By blocking this step, teriflunomide depletes the pyrimidine pool necessary for DNA and RNA synthesis in rapidly dividing cells like activated lymphocytes, leading to cell cycle arrest.
Quantitative Data from Neuroinflammation Models
The following tables summarize quantitative data from preclinical studies in EAE models for both this compound and teriflunomide. It is important to note that these data are compiled from separate studies and are not from a direct head-to-head comparison. Variations in experimental protocols, animal strains, and disease induction methods may influence the results.
Table 1: Efficacy of this compound in EAE Models
| Parameter | Animal Model | Dose | Key Findings | Reference |
| Clinical Score | C57BL/6 Mice | 0.6 mg/kg/day (oral) | Significant reduction in clinical severity of EAE. | [1][2][3][4][5] |
| Immune Cell Infiltration | C57BL/6 Mice | 0.6 mg/kg/day (oral) | Significant inhibition of lymphocyte infiltration into the spinal cord. | [1][2][3] |
| Circulating Lymphocytes | C57BL/6 Mice | 0.6 mg/kg/day (oral) | Significant reduction in the percentage of circulating CD4+ and CD8+ T cells. | [1][2] |
| Demyelination | C57BL/6 Mice | 0.6 mg/kg/day (oral) | Reversed demyelination in the spinal cord. | [1][2][3] |
Table 2: Efficacy of Teriflunomide in EAE Models
| Parameter | Animal Model | Dose | Key Findings | Reference |
| Clinical Score | Dark Agouti Rats | 10 mg/kg/day (oral) | Delayed disease onset and reduced maximal and cumulative disease scores. | [6] |
| Immune Cell Infiltration | Dark Agouti Rats | 10 mg/kg/day (oral) | Attenuated levels of spinal cord-infiltrating T cells, NK cells, macrophages, and neutrophils. | [6][10][11] |
| Inflammation | Dark Agouti Rats | Not Specified | Decrease in inflammation of up to 70%. | [6] |
| Demyelination & Axonal Loss | Dark Agouti Rats | Not Specified | Reduction in demyelination and axonal loss of up to 90%. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the EAE models cited in this guide.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
EAE is typically induced in susceptible rodent strains to model the inflammatory and demyelinating aspects of MS.
Workflow for EAE Induction:
Detailed Protocol for EAE in C57BL/6 Mice: [12][13][14]
-
Animals: Female C57BL/6 mice, 9-13 weeks old.
-
Immunization (Day 0):
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Inject the emulsion subcutaneously at two sites on the flank (0.1 mL per site).
-
-
Pertussis Toxin (PTX) Administration:
-
On Day 0, administer PTX intraperitoneally.
-
Administer a second dose of PTX on Day 2.
-
-
Clinical Scoring:
-
Monitor mice daily from day 7 post-immunization.
-
Score clinical signs on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Detailed Protocol for EAE in Dark Agouti Rats: [6]
-
Animals: Dark Agouti rats.
-
Immunization:
-
Immunize with a syngeneic spinal cord homogenate emulsified in Freund's adjuvant.
-
-
Treatment Administration:
-
Administer teriflunomide or vehicle orally on a once-daily basis, either prophylactically or therapeutically after disease onset.
-
-
Monitoring and Analysis:
-
Monitor for neurological symptoms and score disease severity.
-
At different disease stages (acute attack, remission, relapse), collect tissues (spinal cord, blood, spleen) for histological and flow cytometric analysis.
-
Histological and Immunophenotypic Analysis
Histology:
-
Perfuse animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Dissect the spinal cord and post-fix in paraformaldehyde.
-
Process the tissue for paraffin embedding.
-
Section the spinal cord and stain with Luxol Fast Blue for demyelination and Hematoxylin and Eosin (H&E) for inflammation.
-
Quantify the degree of inflammation and demyelination using a scoring system or image analysis software.
Flow Cytometry:
-
Isolate mononuclear cells from the blood, spleen, and CNS.
-
Stain the cells with fluorescently labeled antibodies against specific cell surface markers (e.g., CD3, CD4, CD8, CD19, CD161a).
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the frequency and absolute numbers of different immune cell populations.
Conclusion
Preclinical studies in neuroinflammation models, particularly EAE, have been instrumental in elucidating the efficacy and mechanisms of action of this compound and teriflunomide. This compound effectively reduces neuroinflammation by sequestering lymphocytes in the lymph nodes, thereby preventing their entry into the CNS. Teriflunomide exerts its anti-inflammatory effects by inhibiting the proliferation of activated lymphocytes.
While both agents demonstrate significant efficacy in ameliorating EAE, the available preclinical data, derived from separate studies, do not permit a direct quantitative comparison of their potency. Matching-adjusted indirect comparisons of clinical trial data in patients with relapsing MS have suggested that ozanimod may have a favorable efficacy and safety profile compared to teriflunomide.[15][16][17] However, head-to-head preclinical studies under standardized conditions would be necessary to definitively compare their efficacy in neuroinflammation models. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of neuroimmunology and drug development for designing and interpreting studies aimed at further understanding and comparing these and other immunomodulatory therapies.
References
- 1. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Teriflunomide Attenuates Immunopathological Changes in the Dark Agouti Rat Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Teriflunomide attenuates immunopathological changes in the dark agouti rat model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Matching-adjusted indirect treatment comparison of ozanimod versus teriflunomide for relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative effectiveness and safety of ozanimod versus other oral DMTs in relapsing-remitting multiple sclerosis: a synthesis of matching-adjusted indirect comparisons - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential: Investigating Synergistic Effects of (r)-Ozanimod HCl with Other Multiple Sclerosis Therapies
For Researchers, Scientists, and Drug Development Professionals
(r)-Ozanimod hydrochloride (HCl), a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated significant efficacy as a monotherapy in relapsing forms of multiple sclerosis (MS).[1][2][3] Its mechanism, which involves preventing the egress of lymphocytes from lymph nodes, reduces the inflammatory cascades that drive MS pathology.[1] However, the complexity of MS, with its dual inflammatory and neurodegenerative components, raises a critical question: could the therapeutic ceiling of Ozanimod be lifted through synergistic combinations with other MS therapies?
Currently, direct preclinical and clinical evidence for such synergistic combinations is lacking. Clinical trials have primarily focused on comparing Ozanimod to existing therapies, such as interferon beta-1a and dimethyl fumarate, rather than in combination.[1][2][3][4][5][6] The COAST trial, for instance, is evaluating Ozanimod as a de-escalation therapy for patients stable on anti-CD20 therapies, not as a concurrent synergistic treatment.[7] This guide, therefore, aims to bridge this knowledge gap by providing a comprehensive overview of the theoretical frameworks for potential synergies, supported by comparative monotherapy data and detailed experimental protocols to facilitate future research in this promising area.
Comparative Efficacy of Ozanimod Monotherapy
Clinical trials have established the efficacy of Ozanimod in reducing annualized relapse rates (ARR) and mitigating MRI lesion activity compared to placebo and active comparators like interferon beta-1a.[1][2][3][4][6]
Table 1: Key Efficacy Outcomes from Phase 3 Clinical Trials of Ozanimod
| Trial | Treatment Arms | Duration | Annualized Relapse Rate (ARR) | New or Enlarging T2 Lesions | Gadolinium-Enhancing (GdE) Lesions |
| SUNBEAM | Ozanimod 1 mg | 12 months | 0.18 | Significantly lower vs IFN | Significantly lower vs IFN |
| Ozanimod 0.5 mg | 0.24 | Significantly lower vs IFN | Significantly lower vs IFN | ||
| Interferon beta-1a | 0.35 | - | - | ||
| RADIANCE | Ozanimod 1 mg | 24 months | 0.17 | Significantly lower vs IFN | Significantly lower vs IFN |
| Ozanimod 0.5 mg | 0.22 | Significantly lower vs IFN | Significantly lower vs IFN | ||
| Interferon beta-1a | 0.28 | - | - |
Source: Data compiled from the SUNBEAM and RADIANCE Phase 3 clinical trials.[1][2][3][4][6]
Theoretical Basis for Synergistic Combinations
The distinct mechanisms of action of various MS therapies provide a strong rationale for exploring combination strategies. A multi-pronged attack on the disease's inflammatory and neurodegenerative pathways could lead to enhanced efficacy and potentially a more profound impact on disability progression.
Potential Synergies with Ozanimod:
-
With Anti-CD20 Monoclonal Antibodies (e.g., Ocrelizumab, Rituximab): Ozanimod primarily targets T and B lymphocyte trafficking, while anti-CD20 therapies deplete circulating B cells. A combination could offer a more comprehensive suppression of the adaptive immune response.
-
With Dimethyl Fumarate (DMF): DMF is thought to exert its effects through the activation of the Nrf2 antioxidant pathway, in addition to its immunomodulatory properties. Combining this with Ozanimod's lymphocyte sequestration could address both inflammation and oxidative stress, a key driver of neurodegeneration.
-
With Glatiramer Acetate (GA): GA is believed to induce a shift from a pro-inflammatory to an anti-inflammatory T-cell profile. This immunomodulatory effect could complement the reduction in CNS-infiltrating lymphocytes mediated by Ozanimod.
Signaling Pathways and Experimental Workflows
To investigate these potential synergies, a thorough understanding of the underlying signaling pathways and robust experimental designs are crucial.
Ozanimod's Mechanism of Action: S1P Receptor Modulation
Ozanimod is a selective modulator of S1P receptor subtypes 1 and 5 (S1P1 and S1P5).[8][9] Its binding to S1P1 on lymphocytes leads to receptor internalization, rendering the cells unresponsive to the S1P gradient that governs their egress from lymph nodes. This effectively traps lymphocytes, preventing their entry into the central nervous system (CNS).[8][9]
Experimental Workflow for Assessing Synergy in a Preclinical Model
The Experimental Autoimmune Encephalomyelitis (EAE) model in mice is the most widely used preclinical model for MS.[10][11][12][13][14] A typical workflow to assess the synergistic effects of Ozanimod with another MS therapy would involve the following steps:
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To induce a T-cell mediated autoimmune disease in mice that mimics many of the clinical and pathological features of MS.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Immunization: On day 0, mice are subcutaneously immunized with an emulsion of MOG35-55 in CFA.[10][12][13]
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of PTX on day 0 and day 2 post-immunization. PTX acts as an adjuvant to enhance the immune response and facilitate the entry of pathogenic T-cells into the CNS.[10][12][13]
-
Monitoring: Mice are monitored daily for clinical signs of EAE, typically starting around day 7-9 post-immunization. Clinical scoring is based on a scale of 0 to 5, assessing the degree of tail and limb paralysis.[11][13]
Assessment of Therapeutic Synergy
Objective: To determine if the combination of this compound and another MS therapy results in a greater therapeutic effect than either agent alone.
Procedure:
-
Treatment Initiation: Following EAE induction, mice are randomized into four treatment groups: vehicle control, Ozanimod monotherapy, other MS therapy monotherapy, and combination therapy. Treatment can be initiated either prophylactically (at the time of immunization) or therapeutically (at the onset of clinical signs).
-
Data Collection: Daily clinical scores and body weights are recorded for each mouse.
-
-
Histology: Spinal cords are examined for inflammatory infiltrates and demyelination.
-
Flow Cytometry: Immune cells from the spleen, lymph nodes, and CNS are analyzed to quantify the effects of the treatments on different lymphocyte populations.
-
Cytokine Profiling: Levels of pro- and anti-inflammatory cytokines are measured in serum and CNS tissue.
-
Synergy Analysis: Statistical methods, such as the Bliss independence or Loewe additivity models, can be used to determine if the observed effect of the combination therapy is greater than the expected additive effect of the individual therapies.
Future Directions
The investigation into the synergistic effects of this compound with other MS therapies is a critical next step in optimizing treatment strategies for this complex disease. While direct evidence is currently absent, the distinct and potentially complementary mechanisms of action of existing therapies provide a strong rationale for pursuing this line of research. The experimental protocols outlined in this guide offer a framework for preclinical studies that could uncover novel combination therapies with the potential to significantly improve patient outcomes. Further research is warranted to translate these theoretical synergies into tangible clinical benefits.
References
- 1. Ozanimod to Treat Relapsing Forms of Multiple Sclerosis: A Comprehensive Review of Disease, Drug Efficacy and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. medindia.net [medindia.net]
- 5. Comparative Efficacy and Safety of Ozanimod and Dimethyl Fumarate for Relapsing-Remitting Multiple Sclerosis Using Matching-Adjusted Indirect Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of ozanimod versus interferon beta-1a in relapsing multiple sclerosis (RADIANCE): a multicentre, randomised, 24-month, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ozanimod for Multiple Sclerosis · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. mdpi.com [mdpi.com]
- 9. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 11. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
Unraveling the Stereospecificity of Ozanimod: A Comparative Guide to the Biological Activity of its (R) and (S) Enantiomers
Ozanimod, a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5, is a cornerstone in the treatment of relapsing multiple sclerosis and ulcerative colitis. As a chiral molecule, Ozanimod exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. Emerging research conclusively demonstrates that the therapeutic efficacy of Ozanimod is overwhelmingly attributed to the (S)-enantiomer, which exhibits potent and selective activity at its target receptors. This guide provides a detailed comparison of the biological activities of the (R)- and (S)-enantiomers of Ozanimod, supported by experimental data, to elucidate the critical role of stereochemistry in its pharmacological profile.
Executive Summary of Comparative Biological Activity
The biological activity of Ozanimod resides almost exclusively in its (S)-enantiomer. This stereoisomer demonstrates high potency and selectivity for the S1P1 and S1P5 receptors, which are crucial for regulating lymphocyte trafficking and neuro-inflammation. In contrast, available data suggests the (R)-enantiomer is pharmacologically inactive.
| Enantiomer | Target(s) | Potency (EC50) | Assay Type |
| (S)-Ozanimod | S1P1 | 0.41 nM | [35S]-GTPγS Binding |
| S1P5 | 11 nM | [35S]-GTPγS Binding | |
| S1P1 | 1.03 nM | cAMP Assay | |
| S1P5 | 8.6 nM | cAMP Assay | |
| (R)-Ozanimod | S1P1, S1P5 | Not Reported (Considered Inactive) | - |
Detailed Biological Activity and Mechanism of Action
Ozanimod is a prodrug that is metabolized in the body to its active moieties, primarily CC112273 and CC1084037. These active metabolites, like the parent (S)-Ozanimod, are potent and selective agonists of S1P1 and S1P5 receptors.[1] The therapeutic effects of Ozanimod are mediated through its action on these receptors.
Activation of S1P1 receptors on lymphocytes prevents their egress from lymph nodes. This sequestration of lymphocytes in the periphery reduces the infiltration of autoreactive immune cells into the central nervous system and the gut, thereby mitigating the inflammatory processes that drive multiple sclerosis and ulcerative colitis.[2] The function of S1P5 receptor modulation in the therapeutic efficacy of Ozanimod is still under investigation but is thought to contribute to its effects within the central nervous system.
The enantioselective synthesis of Ozanimod is designed to produce the pharmacologically active (S)-enantiomer, highlighting the critical importance of stereochemistry for its biological function.[3]
Signaling Pathway of (S)-Ozanimod at the S1P1 Receptor
The binding of (S)-Ozanimod to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the internalization of the receptor, rendering the lymphocyte unresponsive to the natural S1P gradient that guides its exit from the lymph node.
Experimental Protocols
The quantitative data presented in this guide were obtained from standard in vitro pharmacological assays designed to assess the potency and selectivity of compounds at G protein-coupled receptors.
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human S1P1 or S1P5 receptors were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.[4]
-
Assay Conditions: Membranes were incubated with varying concentrations of the test compound (e.g., (S)-Ozanimod), GDP, and the non-hydrolyzable GTP analog, [35S]-GTPγS.
-
Detection: The amount of [35S]-GTPγS bound to the G proteins was quantified using a scintillation counter.
-
Data Analysis: The concentration-response curves were generated, and EC50 values (the concentration of agonist that produces 50% of the maximal response) were calculated using non-linear regression.[5]
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of S1P1 receptor activation.
-
Cell Culture: Cells expressing the S1P1 receptor were cultured in appropriate media.
-
Assay Procedure: Cells were pre-treated with forskolin (an activator of adenylyl cyclase) and then incubated with different concentrations of the test compound.
-
Detection: The intracellular levels of cyclic AMP (cAMP) were measured using a competitive immunoassay or other detection methods.
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production was determined, and EC50 values were calculated.
Experimental Workflow for Determining Enantiomer Activity
The following diagram illustrates a typical workflow for comparing the biological activity of chiral molecules like Ozanimod.
Conclusion
The pharmacological activity of Ozanimod is stereospecific, with the (S)-enantiomer being the active component responsible for its therapeutic effects as a selective S1P1 and S1P5 receptor modulator. The high potency and selectivity of (S)-Ozanimod underscore the importance of chiral chemistry in drug design and development. For researchers and drug development professionals, this clear distinction between the enantiomers is fundamental to understanding the structure-activity relationship of Ozanimod and for the development of future S1P receptor modulators.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ozanimod | C23H24N4O3 | CID 52938427 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-study comparison of Ozanimod clinical trial data for research purposes
Ozanimod, an oral sphingosine-1-phosphate (S1P) receptor modulator, has undergone rigorous clinical evaluation for the treatment of relapsing multiple sclerosis (RMS) and moderately to severely active ulcerative colitis (UC). This guide provides a comprehensive comparison of pivotal Phase 3 clinical trial data for Ozanimod against other approved therapies for these conditions, offering researchers, scientists, and drug development professionals a detailed overview of its performance and the methodologies employed in these key studies.
Multiple Sclerosis: Ozanimod in the Context of Oral and Infusion Therapies
Ozanimod's efficacy and safety in RMS have been primarily established in the RADIANCE and SUNBEAM trials, where it was compared against interferon beta-1a. To provide a broader perspective, this comparison includes data from pivotal trials of other widely used oral and high-efficacy infusion therapies for MS.
Quantitative Data Comparison for Multiple Sclerosis Therapies
The following tables summarize key efficacy and safety outcomes from the pivotal clinical trials of Ozanimod and selected comparator drugs for the treatment of relapsing multiple sclerosis.
Table 1: Efficacy Outcomes in Relapsing Multiple Sclerosis Clinical Trials
| Drug (Trial) | Annualized Relapse Rate (ARR) | Risk Reduction in Confirmed Disability Progression (3 months) | New or Enlarging T2 Lesions | Gadolinium-Enhancing (Gd+) Lesions |
| Ozanimod 0.92 mg (RADIANCE Part B) | 0.17 vs 0.28 with IFN β-1a | Not statistically significant vs IFN β-1a | 48% reduction vs IFN β-1a | 63% reduction vs IFN β-1a |
| Ozanimod 0.92 mg (SUNBEAM) | 0.18 vs 0.35 with IFN β-1a[1] | Not statistically significant vs IFN β-1a (pooled analysis)[2] | 48% reduction vs IFN β-1a[1] | 63% reduction vs IFN β-1a[1] |
| Fingolimod 0.5 mg (FREEDOMS) | 0.18 vs 0.40 with Placebo | 30% risk reduction vs Placebo | 74% reduction in new/enlarging T2 lesions vs Placebo | 82% reduction in Gd+ lesions vs Placebo |
| Siponimod 2 mg (EXPAND - SPMS) | 0.10 vs 0.22 with Placebo | 21% risk reduction vs Placebo[3] | 79% reduction in T2 lesion volume vs Placebo | 85% reduction in Gd+ lesions vs Placebo |
| Natalizumab 300 mg (AFFIRM) | 0.23 vs 0.73 with Placebo | 42% risk reduction vs Placebo[2][4] | 83% reduction in new/enlarging T2 lesions vs Placebo[4] | 92% reduction in Gd+ lesions vs Placebo[4] |
| Ocrelizumab 600 mg (OPERA I & II) | 0.16 vs 0.29 with IFN β-1a | 40% risk reduction vs IFN β-1a[5] | 77-83% reduction in new/enlarging T2 lesions vs IFN β-1a[5] | 94-95% reduction in Gd+ lesions vs IFN β-1a[5] |
Table 2: Safety Outcomes in Relapsing Multiple Sclerosis Clinical Trials
| Drug (Trial) | Common Adverse Events | Serious Adverse Events | Discontinuation due to Adverse Events |
| Ozanimod (RADIANCE & SUNBEAM) | Nasopharyngitis, headache, upper respiratory infection.[1] | Similar rates to IFN β-1a.[1] | Lower rates than IFN β-1a. |
| Fingolimod (FREEDOMS) | Headache, influenza, diarrhea, back pain, liver enzyme elevation. | Bradycardia, atrioventricular block, macular edema, serious infections. | ~8% |
| Siponimod (EXPAND - SPMS) | Headache, nasopharyngitis, falls.[6] | Lymphopenia, macular edema, bradycardia at treatment initiation.[7] | ~9% |
| Natalizumab (AFFIRM) | Headache, fatigue, urinary tract infection, arthralgia.[4] | Progressive Multifocal Leukoencephalopathy (PML), infusion-related reactions.[4] | ~6% |
| Ocrelizumab (OPERA I & II) | Infusion-related reactions, upper respiratory tract infections.[5] | Infusion-related reactions, infections. | ~4% |
Experimental Protocols for Multiple Sclerosis Trials
A detailed understanding of the trial methodologies is crucial for interpreting the results. Below are summaries of the pivotal trial protocols.
Ozanimod (RADIANCE Part B and SUNBEAM) [7][8]
-
Objective: To assess the efficacy and safety of two doses of oral ozanimod compared with intramuscular interferon beta-1a in patients with RMS.
-
Design: These were Phase 3, multicenter, randomized, double-blind, double-dummy, active-controlled trials.[7]
-
Patient Population: Adults aged 18-55 years with a diagnosis of RMS and evidence of recent clinical or MRI activity.[7]
-
Intervention: Patients were randomized to receive oral ozanimod (0.5 mg or 1 mg daily) or intramuscular interferon beta-1a (30 µg weekly).[9]
-
Primary Endpoint: Annualized relapse rate (ARR) at 24 months for RADIANCE Part B and at least 12 months for SUNBEAM.[7][9]
-
Key Secondary Endpoints: Number of new or enlarging T2 lesions, number of gadolinium-enhancing lesions, and time to confirmed disability progression.[7]
Fingolimod (FREEDOMS) [10]
-
Objective: To evaluate the efficacy and safety of two doses of oral fingolimod compared with placebo in patients with relapsing-remitting multiple sclerosis (RRMS).
-
Design: A 24-month, randomized, double-blind, placebo-controlled, parallel-group, Phase 3 trial.[10]
-
Patient Population: Adults aged 18-55 years with RRMS and a history of relapses.[10]
-
Intervention: Patients were randomized to receive oral fingolimod (0.5 mg or 1.25 mg daily) or placebo.
-
Primary Endpoint: Annualized relapse rate (ARR).[10]
-
Key Secondary Endpoints: Time to disability progression and MRI-related outcomes.
-
Objective: To assess the efficacy and safety of siponimod versus placebo in patients with secondary progressive multiple sclerosis (SPMS).
-
Design: A randomized, double-blind, placebo-controlled, event-driven, Phase 3 trial.[11][12]
-
Patient Population: Adults aged 18-60 years with SPMS and an Expanded Disability Status Scale (EDSS) score of 3.0–6.5.[13]
-
Intervention: Patients were randomized (2:1) to receive oral siponimod 2 mg daily or placebo.[13]
-
Primary Endpoint: Time to 3-month confirmed disability progression.[13]
-
Key Secondary Endpoints: Time to 6-month confirmed disability progression, change in T2 lesion volume, and annualized relapse rate.[14]
Natalizumab (AFFIRM)
-
Objective: To evaluate the efficacy and safety of natalizumab monotherapy in patients with RRMS.
-
Design: A 2-year, randomized, double-blind, placebo-controlled, parallel-group, Phase 3 trial.
-
Patient Population: Adults aged 18-50 years with RRMS and evidence of disease activity.
-
Intervention: Patients received intravenous natalizumab 300 mg or placebo every 4 weeks.
-
Primary Endpoint: Annualized relapse rate at 1 year.
-
Key Secondary Endpoints: Sustained progression of disability and MRI lesion activity at 2 years.
Ocrelizumab (OPERA I & II) [15]
-
Objective: To compare the efficacy and safety of ocrelizumab with interferon beta-1a in patients with RRMS.
-
Design: Two identical, randomized, double-blind, double-dummy, active-controlled, Phase 3 trials.[15]
-
Patient Population: Adults aged 18-55 years with RRMS and evidence of disease activity.
-
Intervention: Patients were randomized to receive intravenous ocrelizumab 600 mg every 24 weeks or subcutaneous interferon beta-1a 44 mcg three times weekly for 96 weeks.[15]
-
Primary Endpoint: Annualized relapse rate.[15]
-
Key Secondary Endpoints: Time to confirmed disability progression and MRI lesion activity.
Ulcerative Colitis: Ozanimod Compared to Biologic and Small Molecule Therapies
In the realm of moderate to severe ulcerative colitis, Ozanimod's performance in the True North trial is benchmarked against established biologic therapies, Adalimumab and Vedolizumab, and another oral small molecule, Tofacitinib.
Quantitative Data Comparison for Ulcerative Colitis Therapies
The tables below summarize key efficacy and safety outcomes from the pivotal clinical trials of Ozanimod and selected comparator drugs for the treatment of moderately to severely active ulcerative colitis.
Table 3: Efficacy Outcomes in Ulcerative Colitis Clinical Trials (Induction Phase)
| Drug (Trial) | Clinical Remission | Clinical Response | Mucosal Healing |
| Ozanimod 0.92 mg (True North) | 18.4% vs 6.0% with Placebo (Week 10)[16] | 47.8% vs 25.9% with Placebo (Week 10)[17] | 27.3% vs 11.6% with Placebo (Week 10) |
| Adalimumab (ULTRA 2) | 16.5% vs 9.3% with Placebo (Week 8)[11] | 50.4% vs 34.6% with Placebo (Week 8) | 41% vs 32% with Placebo (Week 8)[4] |
| Vedolizumab (GEMINI 1) | 16.9% vs 5.4% with Placebo (Week 6) | 47.1% vs 25.5% with Placebo (Week 6) | 40.9% vs 24.8% with Placebo (Week 6) |
| Tofacitinib 10 mg BID (OCTAVE Induction 1 & 2) | 16.6-18.5% vs 3.6-8.2% with Placebo (Week 8)[18] | 55-60% vs 29-33% with Placebo (Week 8) | 28.4-31.3% vs 11.6-15.6% with Placebo (Week 8)[19] |
Table 4: Efficacy Outcomes in Ulcerative Colitis Clinical Trials (Maintenance Phase)
| Drug (Trial) | Clinical Remission | Corticosteroid-Free Remission |
| Ozanimod 0.92 mg (True North) | 37.0% vs 18.5% with Placebo (Week 52)[16] | 32% vs 17% with Placebo (Week 52) |
| Adalimumab (ULTRA 2) | 17.3% vs 8.5% with Placebo (Week 52)[11] | 11.4% vs 4.5% with Placebo (Week 52) |
| Vedolizumab (GEMINI 1) | 41.8% (q8w) / 44.8% (q4w) vs 15.9% with Placebo (Week 52) | 31.4% (q8w) / 45.2% (q4w) vs 13.9% with Placebo (Week 52) |
| Tofacitinib 5 mg / 10 mg BID (OCTAVE Sustain) | 34.3% / 40.6% vs 11.1% with Placebo (Week 52)[18] | 35.4% / 47.3% vs 10.3% with Placebo (Week 52) |
Table 5: Safety Outcomes in Ulcerative Colitis Clinical Trials
| Drug (Trial) | Common Adverse Events | Serious Adverse Events |
| Ozanimod (True North) | Anemia, nasopharyngitis, headache | Overall incidence similar to placebo |
| Adalimumab (ULTRA 2) | Worsening ulcerative colitis, headache, nasopharyngitis | Similar rates to placebo[4] |
| Vedolizumab (GEMINI 1) | Nasopharyngitis, headache, upper respiratory tract infection | Similar rates to placebo |
| Tofacitinib (OCTAVE) | Nasopharyngitis, headache, arthralgia, increased cholesterol[19] | Increased risk of serious infections, herpes zoster, and thrombosis |
Experimental Protocols for Ulcerative Colitis Trials
Ozanimod (True North) [16][20]
-
Objective: To evaluate the efficacy and safety of ozanimod as induction and maintenance therapy in patients with moderately to severely active UC.
-
Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[20]
-
Patient Population: Adults with moderately to severely active UC who had an inadequate response or were intolerant to prior therapies.[20]
-
Intervention: Patients received oral ozanimod 0.92 mg once daily or placebo. Responders to ozanimod induction were re-randomized to ozanimod or placebo for maintenance.[16]
-
Primary Endpoints: Clinical remission at week 10 (induction) and week 52 (maintenance).[16]
-
Key Secondary Endpoints: Clinical response, mucosal healing, and corticosteroid-free remission.[21]
-
Objective: To evaluate the efficacy and safety of adalimumab for induction and maintenance of remission in patients with moderately to severely active UC.
-
Design: A 52-week, randomized, double-blind, placebo-controlled, Phase 3 trial.[22]
-
Patient Population: Adults with moderately to severely active UC despite concurrent or prior treatment with corticosteroids or immunosuppressants.[22]
-
Intervention: Patients were randomized to receive subcutaneous adalimumab (160 mg at week 0, 80 mg at week 2, then 40 mg every other week) or placebo.[22]
-
Primary Endpoints: Clinical remission at week 8 and week 52.[4]
-
Key Secondary Endpoints: Clinical response and mucosal healing.[4]
Vedolizumab (GEMINI 1) [23]
-
Objective: To assess the efficacy and safety of vedolizumab for induction and maintenance of remission in patients with moderately to severely active UC.
-
Design: A Phase 3, randomized, double-blind, placebo-controlled trial with separate induction and maintenance phases.[23]
-
Patient Population: Adults with moderately to severely active UC who had failed at least one conventional therapy.
-
Intervention: In the induction phase, patients received intravenous vedolizumab 300 mg or placebo. Responders were then randomized in the maintenance phase to receive vedolizumab every 8 or 4 weeks, or placebo.
-
Primary Endpoints: Clinical response at week 6 and clinical remission at week 52.
-
Key Secondary Endpoints: Mucosal healing and corticosteroid-free remission.
Tofacitinib (OCTAVE Induction 1 & 2, OCTAVE Sustain) [3][18]
-
Objective: To evaluate the efficacy and safety of tofacitinib for induction and maintenance of remission in patients with moderately to severely active UC.
-
Design: Two identical 8-week induction trials (OCTAVE Induction 1 & 2) and a 52-week maintenance trial (OCTAVE Sustain), all randomized, double-blind, and placebo-controlled.[3]
-
Patient Population: Adults with moderately to severely active UC who had an inadequate response or were intolerant to prior therapies.[18]
-
Intervention: In the induction trials, patients received oral tofacitinib 10 mg twice daily or placebo.[18] In the maintenance trial, responders to induction therapy were re-randomized to tofacitinib 5 mg or 10 mg twice daily, or placebo.[18]
-
Primary Endpoints: Remission at week 8 for the induction trials and remission at week 52 for the maintenance trial.[18]
-
Key Secondary Endpoints: Clinical response and mucosal healing.
Signaling Pathways and Experimental Workflows
To further aid in the understanding of the mechanisms and study designs, the following diagrams illustrate the S1P receptor signaling pathway targeted by Ozanimod and a generalized workflow for the Phase 3 clinical trials discussed.
Caption: S1P Receptor Signaling Pathway Modulation by Ozanimod.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Systematic review with meta-analysis: Comparative efficacy of biologics for induction and maintenance of mucosal healing in Crohn’s disease and ulcerative colitis controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of disease-modifying oral drugs in multiple sclerosis: A systematic review with meta-analysis [scielo.org.mx]
- 7. neurology.org [neurology.org]
- 8. Safety and efficacy of ozanimod versus interferon beta-1a in relapsing multiple sclerosis (SUNBEAM): a multicentre, randomised, minimum 12-month, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. library.neurol.ru [library.neurol.ru]
- 12. cmsc.confex.com [cmsc.confex.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. mann.usc.edu [mann.usc.edu]
- 15. researchgate.net [researchgate.net]
- 16. couhes.mit.edu [couhes.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. evscienceconsultant.com [evscienceconsultant.com]
- 21. neurology.org [neurology.org]
- 22. abbott.mediaroom.com [abbott.mediaroom.com]
- 23. Biologics for Ulcerative Colitis: What Are the Pros and Cons? [everydayhealth.com]
Safety Operating Guide
Personal protective equipment for handling (r)-Ozanimod hcl
Essential Safety and Handling Guide for (r)-Ozanimod HCl
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of this compound in a laboratory setting.
(r)-Ozanimod hydrochloride is a potent small molecule modulator of the sphingosine 1-phosphate (S1P) receptors 1 and 5.[1] As with any biologically active compound, proper handling procedures are essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides detailed procedural information, personal protective equipment (PPE) recommendations, and disposal plans to minimize exposure and mitigate risks.
Hazard Identification and Health Effects
While some Safety Data Sheets (SDS) may classify this compound as not a hazardous substance or mixture, it is crucial to handle it as a potent compound due to its biological activity.[2] The formulated drug product, Zeposia™, carries warnings of reproductive toxicity and potential damage to the bone marrow and lymphoid tissue through prolonged or repeated exposure.[3] It can also increase susceptibility to infections.[4][5] Therefore, minimizing direct contact and airborne exposure is paramount.
Key Hazards:
-
May cause damage to the unborn child.[3]
-
Causes damage to bone marrow and lymphoid tissue through prolonged or repeated exposure.[3]
-
May increase susceptibility to infections.[4]
Personal Protective Equipment (PPE)
A thorough hazard assessment is required to determine the appropriate PPE for the specific tasks being performed.[6] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Recommended Equipment | Purpose | Additional Guidance |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles.[2][6][7] | To protect against splashes, dust, and flying particles.[7][8] | A face shield may be necessary for tasks with a high risk of splashing.[8] |
| Hand Protection | Disposable nitrile gloves.[6][7] | To prevent skin contact with the compound. | Double gloving is recommended for added protection.[6] Gloves should be changed immediately after contact with the chemical.[6] |
| Body Protection | A buttoned lab coat.[6][7][8] | To protect skin and clothing from spills and contamination. | Fire-resistant lab coats are recommended when working with flammable materials.[8] |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher).[2][8] | To be used when handling the powder outside of a containment system or when there is a risk of aerosolization. | The type of respirator should be selected based on a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes.[6][8] | To protect feet from spills and falling objects. | --- |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure risk. Engineering controls, such as fume hoods or glove boxes, should be the primary means of containment.
1. Preparation and Weighing:
-
Location: All handling of powdered this compound should be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure.[7]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: When weighing the compound, use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the compound to minimize handling time.
2. Solution Preparation:
-
Solvent Selection: this compound is soluble in DMSO.[1]
-
Procedure:
-
In the containment enclosure, slowly add the desired solvent to the pre-weighed this compound powder.
-
Cap the container securely.
-
Gently agitate or vortex the solution until the compound is fully dissolved. Avoid vigorous shaking that could create aerosols.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
3. Experimental Use:
-
Containment: Whenever possible, perform all experimental procedures involving this compound within a fume hood or biosafety cabinet.
-
Aseptic Technique: If working with cell cultures, maintain sterile techniques to prevent contamination of your experiment and the laboratory environment.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow the established laboratory protocol for potent compound cleanup.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure | Key Considerations |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. | Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed hazardous waste container. | Do not mix with general laboratory waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, sealed hazardous waste bag or container immediately after use. | --- |
| Liquid Waste (e.g., unused solutions, cell culture media) | Collect in a sealed, labeled hazardous waste container. | Do not pour down the drain.[2] |
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][9] Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][10] Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[2][10] Seek immediate medical attention. |
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. packageinserts.bms.com [packageinserts.bms.com]
- 4. bms.com [bms.com]
- 5. drugs.com [drugs.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. westlab.com.au [westlab.com.au]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
